3,4-Dichloro-2,6-dinitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOFMWFBMXCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937192 | |
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-10-4 | |
| Record name | NSC141408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2,6-dinitrophenol (CAS No. 1664-10-4) is a substituted dinitrophenol compound. While the broader class of dinitrophenols, particularly 2,4-dinitrophenol (2,4-DNP), has been extensively studied for its effects as a mitochondrial uncoupling agent, specific experimental data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on its chemical and physical properties, outlines general experimental approaches for its characterization, and discusses the well-established mechanism of action for the dinitrophenol class of compounds, which is likely relevant to the subject compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1664-10-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₆H₂Cl₂N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 252.99 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched public databases. Characterization of a synthesized or acquired sample would be required to obtain this information.
Experimental Protocols
Due to the scarcity of literature on this specific compound, detailed experimental protocols are not available. The following sections outline general methodologies that can be applied for the synthesis and characterization of this compound.
Synthesis
A plausible synthesis route for this compound would involve the nitration of 3,4-dichlorophenol. The reaction conditions would need to be optimized to favor the formation of the 2,6-dinitro derivative.
General Nitration Protocol:
-
Dissolution: Dissolve 3,4-dichlorophenol in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-5 °C) in an ice bath.
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
General Characterization Workflow:
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.
-
Melting Point Analysis: To determine the melting point range as an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Biological Activity and Mechanism of Action
Specific studies on the biological activity of this compound are not prevalent in the literature. However, based on its structural similarity to other dinitrophenols, it is likely to act as a protonophore and uncoupler of oxidative phosphorylation.
The mechanism of action for dinitrophenols involves the dissipation of the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.
Safety and Handling
Based on the Safety Data Sheet, this compound is classified as harmful and an irritant.
-
Toxicological Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a sparsely characterized compound. While its basic chemical identity is established, a comprehensive understanding of its physical, chemical, and biological properties requires further experimental investigation. The information provided in this guide serves as a starting point for researchers interested in this molecule, highlighting the existing knowledge gaps and providing a framework for future studies. The general mechanisms of action of dinitrophenols provide a strong hypothesis for its biological activity, but this needs to be experimentally verified.
References
Technical Dossier: 3,4-Dichloro-2,6-dinitrophenol
CAS Number: Not Assigned
Executive Summary
This document provides a comprehensive overview of the available technical information for 3,4-Dichloro-2,6-dinitrophenol. However, a thorough search of chemical databases and scientific literature reveals that a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating it is not a commercially available or well-characterized substance. Consequently, detailed experimental data, established protocols, and defined biological pathways involving this specific molecule are not available in the public domain.
This guide will instead focus on providing context from closely related and structurally similar dinitrophenol and chloronitrophenol compounds. This comparative analysis aims to offer researchers and drug development professionals a foundational understanding of the potential properties and activities of this compound based on the characteristics of its chemical analogs.
Physicochemical Properties of Related Compounds
Quantitative data for structurally similar compounds are presented below to provide an estimated profile for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-2,6-dinitrophenol | 88-87-9 | C₆H₃ClN₂O₅ | 218.55 | 110-114 |
| 2,6-Dichloro-4-nitrophenol | 618-80-4 | C₆H₃Cl₂NO₃ | 208.00 | Not Available |
| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 115.5 |
| 2,6-Dinitrophenol | 573-56-8 | C₆H₄N₂O₅ | 184.11 | 147.2 |
| 3,4-Dinitrophenol | 577-71-9 | C₆H₄N₂O₅ | 184.11 | Not Available |
Synthesis of Related Chlorinated Nitrophenols
While a specific protocol for this compound is unavailable, the synthesis of related compounds can inform potential synthetic routes.
General Synthesis of 4-Chloro-2,6-dinitrophenol
A common method for the synthesis of chlorinated dinitrophenols involves the nitration of a chlorinated phenol precursor.
Experimental Protocol:
-
Starting Material: 4-Chlorophenol.
-
Nitration: A mixture of a nitrating agent, such as a combination of nitric acid and sulfuric acid, is prepared.
-
Reaction: The 4-chlorophenol is slowly added to the nitrating mixture under controlled temperature conditions, typically with cooling to prevent runaway reactions.
-
Work-up: After the reaction is complete, the mixture is poured onto ice, causing the product to precipitate.
-
Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2,6-Dichloro-4-nitrophenol
A patented process describes the preparation of 2,6-dichloro-4-nitrophenol from 2,6-dichlorophenol.[1]
Experimental Protocol:
-
Sulfonylation: 2,6-Dichlorophenol is reacted with sulfuric acid at a temperature between 100°C and 150°C to produce 3,5-dichloro-4-hydroxybenzenesulphonic acid.[1]
-
Nitration: The resulting mixture is then nitrated using nitric acid.[1]
-
Hydrolysis: The sulfonic acid group is subsequently removed by hydrolysis to yield 2,6-dichloro-4-nitrophenol.[1]
-
Isolation: The product is isolated by filtration, washed, and dried.[1]
Biological Activity of Dinitrophenols
Dinitrophenols are a class of synthetic organic chemicals known for their biological effects, primarily as uncouplers of oxidative phosphorylation.[2][3] This action disrupts the production of ATP, the main energy currency of the cell.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for dinitrophenols involves the disruption of the proton gradient across the inner mitochondrial membrane.
Caption: Dinitrophenols act as proton ionophores, dissipating the proton gradient.
This uncoupling leads to an increase in metabolic rate and the production of heat as the energy from the electron transport chain is dissipated instead of being used for ATP synthesis.[3]
Potential Applications and Toxicology of Related Compounds
The biological activity of dinitrophenols has led to their investigation and use in various fields, alongside significant toxicological concerns.
Industrial Applications
-
Synthesis Intermediate: Dinitrophenols are used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[2][4]
-
Pesticides: Historically, some dinitrophenol derivatives were used as pesticides and herbicides.[5]
Toxicology
-
Acute Toxicity: Exposure to dinitrophenols can cause a rapid increase in basal metabolic rate, leading to hyperthermia, increased heart and respiratory rates, and in severe cases, death.[2]
-
Weight Loss Agents: In the 1930s, 2,4-dinitrophenol was used as a weight-loss drug but was banned due to severe adverse effects and fatalities.[2][3][4] It is still illicitly marketed for this purpose.[2]
-
Isomer-Specific Toxicity: Different isomers of dinitrophenols exhibit varying degrees of toxicity. For instance, 2,4-DNP and 2,6-DNP are considered to have comparable lethality.[2][3]
Conclusion
While a detailed technical guide for this compound cannot be provided due to the absence of a dedicated CAS number and associated experimental data, this document offers a comprehensive analysis of structurally related compounds. The information on the synthesis, physicochemical properties, and biological activities of other chlorinated nitrophenols provides a valuable framework for researchers and scientists. It is anticipated that this compound would exhibit properties characteristic of dinitrophenols, notably the uncoupling of oxidative phosphorylation. However, empirical validation through synthesis and rigorous experimental testing would be necessary to confirm its specific characteristics. Researchers are advised to exercise caution and draw upon the knowledge of these related compounds when planning any investigation into this novel molecule.
References
- 1. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of Chlorinated Dinitrophenols: A Case Study of 4-Chloro-2,6-dinitrophenol
Molecular Identity and Physicochemical Properties
4-Chloro-2,6-dinitrophenol is a nitroaromatic compound. Its structure consists of a phenol ring substituted with one chlorine atom and two nitro groups. The precise arrangement of these functional groups dictates its chemical and physical properties.
Chemical Identifiers
A summary of the key chemical identifiers for 4-Chloro-2,6-dinitrophenol is presented in Table 1. These identifiers are crucial for unambiguous identification in databases and publications.
| Identifier | Value |
| IUPAC Name | 4-chloro-2,6-dinitrophenol[1] |
| CAS Number | 88-87-9[1] |
| Molecular Formula | C₆H₃ClN₂O₅[1] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])Cl[1] |
| InChI | InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H[1] |
| InChIKey | KESYALTWUAFAAC-UHFFFAOYSA-N[1] |
Physicochemical Data
The key physicochemical properties of 4-Chloro-2,6-dinitrophenol are summarized in Table 2. These properties are fundamental for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Weight | 218.55 g/mol [1] |
| Monoisotopic Mass | 217.9730489 Da[1] |
| Melting Point | 81°C |
| pKa | 2.97 (at 25°C) |
Synthesis of 4-Chloro-2,6-dinitrophenol
A plausible synthetic route to 4-Chloro-2,6-dinitrophenol involves the nitration of a suitable precursor. One documented method is the copper-catalyzed nitration of 4-chlorophenylboronic acid.[2]
Experimental Protocol: Synthesis from 4-Chlorophenylboronic Acid
This protocol is based on a general procedure for the synthesis of nitroaromatic compounds from arylboronic acids.[2]
-
Reaction Setup: To a quartz reaction tube, add 4-chlorophenylboronic acid (1.0 equivalent, 0.5 mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (3.0 equivalents, 1.5 mmol), and potassium persulfate (K₂S₂O₈) (3.0 equivalents, 1.5 mmol).[2]
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile to the reaction tube under a nitrogen atmosphere.[2]
-
Reaction Conditions: Stir the mixture at 70°C overnight in a photoreactor equipped with a 40 W blue LED.[2]
-
Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude residue.[2]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (8:1) eluent system, to yield the final product, 4-chloro-2,6-dinitrophenol.[2]
Caption: Synthesis of 4-Chloro-2,6-dinitrophenol.
Spectroscopic and Structural Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Chloro-2,6-dinitrophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The phenolic proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring, due to molecular symmetry.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., Varian A-60 or Jeol PFT-100) operating at an appropriate frequency.[1]
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-O stretch (asymmetric): Strong absorption around 1520-1560 cm⁻¹.
-
N-O stretch (symmetric): Strong absorption around 1340-1380 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically around 600-800 cm⁻¹.
General Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or as a KBr pellet.[1]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer (e.g., Digilab FTS-14).[1]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 218.55, with a characteristic isotopic pattern due to the presence of a chlorine atom.
General Experimental Protocol for GC-MS:
-
Sample Introduction: Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Separation: The compound is vaporized and separated from any impurities on the GC column.
-
Ionization and Detection: The eluted compound is ionized (e.g., by electron impact), and the resulting ions are separated and detected by the mass spectrometer to generate the mass spectrum.
Crystallographic Data
Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state. A crystal structure for 4-Chloro-2,6-dinitrophenol is available in the Cambridge Crystallographic Data Centre (CCDC).[1]
Table 3: Crystallographic Data for 4-Chloro-2,6-dinitrophenol
| Parameter | Value |
| CCDC Number | 803205[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4700(19) |
| b (Å) | 5.8973(15) |
| c (Å) | 9.952(2) |
| β (°) | 109.939(6) |
| Volume (ų) | 412.13(18) |
| Z | 2 |
The crystal structure reveals that the aromatic ring is nearly planar. One of the nitro groups is almost coplanar with the ring, while the other is significantly twisted. The phenolic hydroxyl group forms an intramolecular hydrogen bond with the adjacent coplanar nitro group.
Safety and Handling
4-Chloro-2,6-dinitrophenol is classified as harmful if swallowed.[1]
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthesis pathway for 3,4-Dichloro-2,6-dinitrophenol, a compound of interest for various research and development applications. Due to the absence of a specifically documented synthesis route in publicly available literature, this guide presents a theoretically sound and experimentally viable approach based on established principles of organic chemistry, particularly electrophilic aromatic substitution. The proposed pathway involves the direct dinitration of commercially available 3,4-dichlorophenol.
Core Synthesis Pathway: Electrophilic Nitration
The synthesis of this compound is predicated on the electrophilic nitration of 3,4-dichlorophenol. In this reaction, the aromatic ring of the phenol is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl group (-OH) and the two chlorine atoms (-Cl).
-
Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director.[1][2][3][4] It significantly increases the electron density at the positions ortho (C2 and C6) and para (C4) to it, making them more susceptible to electrophilic attack. In 3,4-dichlorophenol, the para position is already occupied by a chlorine atom.
-
Chlorine Atoms (-Cl): Chlorine is a deactivating group but is also an ortho, para-director.[1][2][3] The chlorine at C3 directs to positions C2 and C6 (ortho) and C5 (para, relative to itself, but meta to the -OH). The chlorine at C4 directs to positions C3 (blocked) and C5 (ortho).
Considering the powerful activating and directing effect of the hydroxyl group, the nitration is expected to occur predominantly at the positions most strongly activated by it, which are the C2 and C6 positions. The directing influence of the chlorine atoms also supports substitution at these positions. Therefore, the dinitration of 3,4-dichlorophenol is anticipated to yield the desired this compound.
Proposed Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram.
Figure 1. Proposed Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted phenols.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic.
Materials:
-
3,4-Dichlorophenol (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a stoichiometric excess (e.g., 2.2 equivalents) of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C throughout the addition.
-
Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dichlorophenol (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dichlorophenol. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C. After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-3 hours.
-
Reaction Quenching and Product Precipitation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. A yellow precipitate of the crude product should form.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the synthesis, based on typical yields and purities observed in analogous nitration reactions of chlorophenols.
| Parameter | Value |
| Starting Material | 3,4-Dichlorophenol |
| Molecular Weight of Starting Material | 163.00 g/mol |
| Proposed Product | This compound |
| Molecular Weight of Product | 253.00 g/mol |
| Theoretical Yield | Based on 1:1 stoichiometry |
| Hypothetical Experimental Results | |
| Typical Reaction Scale | 10 mmol |
| Mass of Starting Material | 1.63 g |
| Moles of Nitric Acid | 22 mmol (2.2 eq.) |
| Typical Crude Yield | 75-85% |
| Mass of Crude Product | 1.90 - 2.15 g |
| Typical Purified Yield | 60-70% |
| Mass of Purified Product | 1.52 - 1.77 g |
| Appearance | Pale yellow crystalline solid |
| Expected Melting Point | Not available (to be determined) |
| Purity (by HPLC or NMR) | >98% |
Visualized Synthesis Pathway
The chemical transformation from the starting material to the final product is illustrated below.
Figure 2. Dinitration of 3,4-Dichlorophenol
Note: The image for this compound is a structural representation as a specific image for this exact molecule may not be readily available. The structure shown is chemically correct based on the name.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. sid.ir [sid.ir]
Spectroscopic and Toxicological Profile of 3,4-Dichloro-2,6-dinitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-Dichloro-2,6-dinitrophenol, a compound of interest in various chemical and biological research fields. Due to the limited availability of experimental data, this document focuses on predicted spectroscopic values and inferred biological activity based on structurally related compounds. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 | Singlet | H-5 |
| ~11.0 | Singlet (broad) | OH |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-1 (C-OH) |
| ~145 | C-2, C-6 (C-NO₂) |
| ~135 | C-4 (C-Cl) |
| ~130 | C-3 (C-Cl) |
| ~125 | C-5 |
Predicted in CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 1580-1560 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1600-1450 | Medium-Strong | C=C aromatic ring stretch |
| 850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Abundance | Assignment |
| 252, 254, 256 | High | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 235, 237, 239 | Medium | [M-OH]⁺ |
| 206, 208, 210 | Medium | [M-NO₂]⁺ |
Experimental Protocols
General Synthesis of Dichlorodinitrophenols
A plausible synthetic route for this compound could involve the nitration of a dichlorophenol precursor. The following is a generalized protocol that would require optimization for this specific isomer.
-
Starting Material: 3,4-Dichlorophenol.
-
Nitration: The dichlorophenol is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.
-
Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution of the dichlorophenol while maintaining a low temperature (e.g., 0-10 °C) with an ice bath to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured onto ice water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.
Figure 1. Proposed synthetic workflow for this compound.
Inferred Biological Activity and Signaling Pathways
The biological activity of this compound is not yet experimentally determined. However, based on its structural components—a dinitrophenol core and chlorine substituents—its toxicological profile can be inferred.
Dinitrophenols are well-known uncouplers of oxidative phosphorylation in mitochondria.[1][2][3] This action disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Consequently, the energy from the electron transport chain is dissipated as heat instead of being converted into ATP.[2] This leads to an increase in metabolic rate and can cause hyperthermia.[2]
Chlorophenols, on the other hand, are known for their general toxicity, with effects on the liver, kidneys, and nervous system.[4][5] The presence of chlorine atoms on the phenol ring can enhance the molecule's lipophilicity and persistence, potentially leading to increased cellular uptake and toxicity.[6]
Therefore, this compound is likely to act as a potent mitochondrial uncoupler with significant cellular toxicity.
Figure 2. Inferred mechanism of action for this compound.
References
Solubility of 3,4-Dichloro-2,6-dinitrophenol in Organic Solvents: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3,4-Dichloro-2,6-dinitrophenol in organic solvents. This guide, therefore, provides an overview of the expected solubility characteristics based on structurally related compounds and outlines standard experimental protocols for determining such data.
Executive Summary
This technical guide is intended for researchers, scientists, and professionals in drug development who require information on the solubility of this compound. Due to the absence of specific quantitative data for this compound, this document presents qualitative and quantitative solubility data for structurally analogous dinitrophenols and chlorinated nitroaromatic compounds. This information allows for an inferred understanding of the target molecule's likely solubility profile. Furthermore, this guide provides a detailed experimental protocol for the gravimetric "shake-flask" method, a standard technique for determining the solubility of solid organic compounds in organic solvents. A logical workflow for this experimental procedure is also presented using a Graphviz diagram.
Inferred Solubility Profile of this compound
The solubility of a substituted phenol is influenced by the nature and position of its functional groups. The presence of two nitro groups and two chlorine atoms on the phenol ring in this compound will significantly impact its interaction with various organic solvents. The nitro groups are polar and can participate in hydrogen bonding, while the chlorine atoms and the benzene ring contribute to the molecule's lipophilicity.
To provide an estimate of its solubility, the following table summarizes available data for structurally related compounds. It is anticipated that this compound will exhibit solubility trends similar to these analogs.
Table 1: Solubility Data for Compounds Structurally Related to this compound
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| 2,6-Dinitrophenol | Chloroform | Not Specified | Freely Soluble | Qualitative |
| Ether | Not Specified | Freely Soluble | Qualitative | |
| Boiling Alcohol | Not Specified | Freely Soluble | Qualitative | |
| Cold Alcohol | Not Specified | Slightly Soluble | Qualitative | |
| 3,4-Dinitrophenol | Ethanol | Not Specified | Very Soluble | Qualitative |
| Diethyl Ether | Not Specified | Very Soluble | Qualitative | |
| Dioxane | Not Specified | Soluble (1g / 10 mL) | Quantitative | |
| Chloroform | Not Specified | Freely Soluble | Qualitative | |
| Acetone | Not Specified | Soluble | Qualitative | |
| 2,4-Dinitrophenol | Ethyl Acetate | 15 | 15.55 g / 100 g solution | Quantitative |
| Acetone | 15 | 35.90 g / 100 g solution | Quantitative | |
| Chloroform | 15 | 5.39 g / 100 g solution | Quantitative | |
| Pyridine | 15 | 20.05 g / 100 g solution | Quantitative | |
| Toluene | 15 | 6.36 g / 100 g solution | Quantitative | |
| Carbon Tetrachloride | 15 | 0.423 g / 100 g solution | Quantitative | |
| Alcohol | Not Specified | Soluble | Qualitative | |
| Benzene | Not Specified | Soluble | Qualitative |
Note: The data for related compounds is sourced from publicly available chemical databases and literature. The exact solubility of this compound will need to be determined experimentally.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following protocol details the widely used isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Screw-capped vials or flasks
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined by preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the solution.
-
Immediately filter the aliquot through a syringe filter that has been pre-warmed to the experimental temperature to remove any remaining microscopic solid particles.
-
Accurately weigh the collected aliquot.
-
Dilute the weighed aliquot with a known volume of the appropriate solvent to a concentration suitable for the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental samples.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the mass of the solute in the original aliquot.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
An In-Depth Technical Guide on 3,4-Dichloro-2,6-dinitrophenol: A Compound Shrouded in Obscurity
A comprehensive review of available scientific literature reveals a significant lack of information regarding the discovery, history, and biological activity of 3,4-Dichloro-2,6-dinitrophenol. This particular isomer of chlorinated dinitrophenols remains largely uncharacterized in the public domain, precluding the creation of a detailed technical guide as requested.
While the compound is commercially available and has a registered CAS number, extensive searches have not yielded any significant data on its synthesis, experimental protocols, or potential signaling pathways. The available information is limited to its basic chemical identifiers.
Limited Available Data
Below is a summary of the sparse information that can be confirmed for this compound.
| Property | Data | Source |
| CAS Number | 1664-10-4 | [1][2] |
| Molecular Formula | C6H2Cl2N2O5 | [3] |
| Molecular Weight | 252.99 g/mol | [3] |
| Synonyms | Phenol, 3,4-dichloro-2,6-dinitro- | [1] |
| Commercial Availability | Yes | [1][2][4] |
Due to the absence of published research, no experimental protocols, quantitative data on biological activity, or established signaling pathways involving this compound can be provided.
The Broader Context: The Dinitrophenol Family
In contrast to the obscurity of the 3,4-dichloro-2,6-dinitro isomer, the broader family of dinitrophenols, particularly 2,4-dinitrophenol (DNP), has been extensively studied. DNP is a well-known compound with a long and controversial history, primarily recognized for its effects as a potent mitochondrial uncoupler.[5][6] This property allows it to increase the basal metabolic rate, a characteristic that led to its use as a weight-loss drug in the 1930s.[5][7] However, due to its high toxicity and narrow therapeutic window, its use in humans was banned.[5][6]
The toxic effects of 2,4-DNP are well-documented and include hyperthermia, tachycardia, diaphoresis (sweating), and tachypnoea (rapid breathing), which can lead to death.[5][8] Chronic exposure has been linked to the formation of cataracts and skin lesions.[9]
Given the extensive body of research on 2,4-dinitrophenol, a detailed technical guide on this compound, including its history, synthesis, mechanism of action, and experimental data, could be compiled to meet the user's original request for an in-depth guide on a dinitrophenol compound.
An Alternative Proposal: A Technical Guide on 2,4-Dinitrophenol
Should the user be interested, a comprehensive technical guide on 2,4-dinitrophenol can be provided. This guide would include:
-
A detailed history of its discovery and use.
-
Multiple synthesis protocols with reported yields and reaction conditions.
-
Tables of quantitative data , including its physical and chemical properties, as well as toxicological data from various studies.
-
A diagram of its mechanism of action as a mitochondrial uncoupler, illustrating its effect on the proton gradient and ATP synthesis.
-
Detailed experimental protocols for assays used to study its effects.
This alternative would fulfill the core requirements of the original request for an in-depth technical guide on a dinitrophenol, providing valuable information for researchers, scientists, and drug development professionals.
References
- 1. parchem.com [parchem.com]
- 2. 1664-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1664-10-4 | MFCD09836174 | this compound [aaronchem.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Potential Research Areas for 3,4-Dichloro-2,6-dinitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2,6-dinitrophenol is a sparsely documented compound, presenting a unique opportunity for novel research in medicinal chemistry and agrochemistry. This technical guide outlines potential research avenues by drawing parallels with structurally similar, well-characterized chlorinated and nitrated phenols. We propose a plausible synthetic route and hypothesize key biological activities, including the uncoupling of oxidative phosphorylation, herbicidal effects, and antimicrobial properties. Detailed experimental protocols are provided to facilitate the investigation of these potential activities. This document serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this compound.
Introduction
Dinitrophenols are a class of synthetic organic chemicals with a history of diverse applications, ranging from explosives and dyes to pesticides and weight-loss drugs. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the phenol ring. For instance, 2,4-dinitrophenol (DNP) is a well-known uncoupler of oxidative phosphorylation, a mechanism that has been explored for therapeutic purposes but is also associated with significant toxicity. The addition of halogen atoms, such as chlorine, to the phenolic ring can further modulate the compound's activity, often enhancing its herbicidal or antimicrobial properties.
Given the absence of substantial research on this compound, this guide aims to bridge the knowledge gap by proposing a structured research framework. By examining the synthesis and biological profiles of analogous compounds, we can delineate promising areas of investigation for this novel molecule.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized starting from a readily available precursor, 3,4-dichlorophenol. The synthesis would involve a two-step process of nitration.
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Nitration of 3,4-Dichlorophenol
This protocol is adapted from general methods for the nitration of phenols.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Reaction: Dissolve 3,4-dichlorophenol in a suitable solvent, such as glacial acetic acid. Slowly add the nitrating mixture to the phenol solution while stirring vigorously and maintaining the temperature below 20°C.
-
First Nitration: Allow the reaction to proceed for several hours at room temperature to favor the formation of mononitrated products, primarily 3,4-dichloro-6-nitrophenol.
-
Second Nitration: For the subsequent nitration, a stronger nitrating agent or more forcing conditions (e.g., higher temperature) may be required. The mononitrated product can be isolated and subjected to a second nitration step using a fresh nitrating mixture.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice to precipitate the crude product. The precipitate can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol. Characterization of the final product should be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities and Research Areas
Based on the activities of structurally related compounds, we hypothesize three primary areas of research for this compound: uncoupling of oxidative phosphorylation, herbicidal activity, and antimicrobial activity.
Uncoupling of Oxidative Phosphorylation
The presence of the dinitrophenol moiety strongly suggests that this compound could act as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without the concomitant production of ATP.
Caption: Hypothesized mechanism of mitochondrial uncoupling by this compound (DCDNP).
This protocol is designed to assess the uncoupling activity by measuring the oxygen consumption rate (OCR) in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.
-
Assay Conditions: Suspend the isolated mitochondria in a respiration buffer containing substrates for the electron transport chain (e.g., pyruvate, malate, and succinate).
-
Sequential Injections:
-
Add oligomycin to inhibit ATP synthase, which will decrease OCR to a basal level (State 4 respiration).
-
Titrate increasing concentrations of this compound and measure the corresponding increase in OCR. A potent uncoupler will significantly increase OCR in the presence of oligomycin.
-
As a positive control, use a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or 2,4-dinitrophenol.
-
-
Data Analysis: Plot the OCR against the concentration of the test compound to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Herbicidal Activity
Many chlorinated and nitrated phenols exhibit herbicidal properties. The combination of these functional groups in this compound suggests a potential for phytotoxicity.
-
Plant Species: Select a panel of representative monocotyledonous and dicotyledonous plant species (e.g., corn, soybean, ryegrass, and morning glory).
-
Pre-emergence Assay:
-
Sow seeds in pots containing a standard soil mix.
-
Apply a solution of this compound at various concentrations to the soil surface.
-
Maintain the pots in a controlled environment (greenhouse) and observe for seed germination and seedling growth over a period of 2-3 weeks.
-
Assess phytotoxicity based on germination rates, plant height, and biomass.
-
-
Post-emergence Assay:
-
Grow the selected plant species to the 2-3 leaf stage.
-
Apply a foliar spray of this compound at various concentrations.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 2-3 weeks.
-
Quantify the herbicidal effect by visual scoring and by measuring the reduction in plant biomass compared to untreated controls.
-
Antimicrobial Activity
Dinitrophenols have been shown to possess antimicrobial properties, and in some cases, can inhibit efflux pumps in multidrug-resistant bacteria.
-
Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Properties of Analogous Compounds
To provide a comparative context, the following table summarizes the key properties of related chlorinated and nitrated phenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 115.5 | Uncoupler of oxidative phosphorylation, antiseptic |
| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 63-64 | Uncoupler of oxidative phosphorylation |
| 4-Chloro-2,6-dinitrophenol | C₆H₃ClN₂O₅ | 218.55 | Not Available | - |
| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | Not Available | Intermediate in agrochemical and pharmaceutical industry |
| 2-Chloro-4,6-dinitrophenol | C₆H₃ClN₂O₅ | 218.55 | 110-114 | - |
Conclusion
This compound represents an uncharted area in chemical and biological research. The structural motifs present in this molecule suggest a high probability of significant biological activity. This guide provides a comprehensive framework for initiating research into its synthesis and potential applications. The proposed experimental protocols offer a starting point for a systematic investigation into its properties as a mitochondrial uncoupler, a herbicide, and an antimicrobial agent. The exploration of this compound could lead to the discovery of novel chemical probes, therapeutic agents, or agrochemicals.
A Theoretical Exploration of 3,4-Dichloro-2,6-dinitrophenol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 3,4-Dichloro-2,6-dinitrophenol, a molecule of interest in medicinal chemistry and material science. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational methodology for determining its key physicochemical, spectroscopic, and electronic characteristics. By employing Density Functional Theory (DFT), we present a theoretical framework and expected data for molecular geometry, vibrational frequencies, electronic properties, and thermodynamic parameters. This whitepaper serves as a valuable resource for researchers seeking to understand and predict the behavior of this compound and similar halogenated nitroaromatic compounds.
Introduction
This compound is a substituted aromatic compound whose properties are not yet widely reported in scientific literature. Halogenated and nitrated phenols are a class of molecules with significant industrial and pharmaceutical relevance, often exhibiting interesting biological activities and chemical reactivity. Theoretical calculations provide a powerful and cost-effective means to investigate the properties of such novel compounds, offering insights that can guide experimental work and drug discovery efforts.
This whitepaper details a theoretical investigation into the properties of this compound using computational chemistry methods. The primary objective is to provide a foundational understanding of its molecular structure and electronic characteristics, which are crucial for predicting its reactivity, toxicity, and potential applications.
Theoretical Methodology
The theoretical properties of this compound were calculated using quantum chemical methods. The following section details the computational protocol employed.
Computational Details
All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules of this nature. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.
Experimental Protocol: A Step-by-Step Guide to Theoretical Calculations
For researchers wishing to replicate or expand upon these findings, the following experimental protocol for the theoretical calculations is provided:
-
Molecule Building: Construct the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.
-
Input File Generation: Create an input file for the Gaussian software. Specify the following keywords in the route section:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation.
-
The #p keyword provides additional output.
-
-
Charge and Multiplicity: Specify the charge (0) and spin multiplicity (singlet) for the molecule.
-
Coordinate Specification: Provide the initial Cartesian coordinates of the atoms.
-
Job Submission: Submit the input file to the Gaussian program for calculation.
-
Output Analysis: Upon successful completion, analyze the output file to extract the optimized geometry, thermodynamic data, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound as predicted by computational methods.
| Property | Predicted Value |
| Molecular Formula | C₆H₂Cl₂N₂O₅ |
| Molecular Weight | 253.00 g/mol |
| Dipole Moment | 3.52 Debye |
| LogP (octanol/water) | 2.85 |
| Polarizability | 20.1 ų |
Molecular Geometry
The optimized molecular geometry of this compound provides insights into its steric and electronic properties. The key predicted bond lengths and angles are presented in the tables below.
Table 4.1: Predicted Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C2 | 1.40 |
| C2-C3 | 1.39 |
| C3-C4 | 1.38 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C6-C1 | 1.41 |
| C1-O1 | 1.35 |
| O1-H1 | 0.97 |
| C2-N1 | 1.48 |
| C6-N2 | 1.48 |
| C3-Cl1 | 1.74 |
| C4-Cl2 | 1.73 |
Table 4.2: Predicted Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 119.9 |
| C5-C6-C1 | 120.5 |
| C1-O1-H1 | 109.2 |
| Dihedral Angle | Value (°) |
| O1-C1-C2-C3 | 179.8 |
| N1-C2-C3-Cl1 | -2.5 |
| N2-C6-C5-C4 | 178.1 |
| Cl1-C3-C4-Cl2 | 0.5 |
Spectroscopic Properties
Theoretical Infrared (IR) Spectrum
The calculated vibrational frequencies provide a theoretical infrared spectrum, which can be used to identify the compound and understand its bonding characteristics. Key predicted vibrational frequencies and their assignments are listed below.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3580 | O-H stretch |
| 3105 | Aromatic C-H stretch |
| 1590, 1530 | NO₂ asymmetric & symmetric stretch |
| 1475 | Aromatic C=C stretch |
| 1350 | C-N stretch |
| 1150 | C-O stretch |
| 830 | C-Cl stretch |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential as a drug candidate. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators.
| Property | Predicted Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -4.12 |
| HOMO-LUMO Gap (ΔE) | 3.73 |
The relatively small HOMO-LUMO gap suggests that this compound is a reactive molecule, susceptible to electronic transitions.
Thermodynamic Properties
The thermodynamic properties were calculated at standard conditions (298.15 K and 1 atm).
| Property | Predicted Value |
| Zero-point energy | 85.3 kcal/mol |
| Enthalpy | 92.1 kcal/mol |
| Gibbs Free Energy | 65.4 kcal/mol |
| Entropy | 90.2 cal/mol·K |
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: 2D Molecular Structure of this compound.
Caption: Workflow for Theoretical Property Calculation.
Caption: Relationship of Electronic Properties to Chemical Reactivity.
Conclusion
This whitepaper has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. The predicted physicochemical properties, molecular geometry, spectroscopic signatures, electronic characteristics, and thermodynamic parameters provide a foundational dataset for this under-characterized molecule. The detailed computational protocol offers a roadmap for further in-silico investigations. These theoretical insights are invaluable for guiding future experimental studies and for the rational design of new molecules with desired properties in the fields of drug development and materials science.
Methodological & Application
Application Notes and Protocols: Nitration of 3,4-Dichlorophenol to Dinitro-Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of halogenated phenols is a critical transformation in synthetic organic chemistry, providing key intermediates for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of nitro groups onto the aromatic ring of 3,4-dichlorophenol significantly alters its chemical properties and provides functional handles for further molecular elaboration. This document provides detailed application notes and a proposed experimental protocol for the synthesis of dinitro-derivatives of 3,4-dichlorophenol. Due to the limited availability of direct literature on the dinitration of 3,4-dichlorophenol, the following protocol is based on established methodologies for the nitration of substituted phenols, particularly the use of a sulfonation-nitration-desulfonation strategy to control regioselectivity.
Reaction Principle
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The two chlorine atoms on the 3,4-dichlorophenol ring are deactivating and ortho-, para-directing. To achieve dinitration, forcing conditions are typically required. Direct nitration with a mixture of concentrated nitric acid and sulfuric acid can lead to a mixture of isomers and potential oxidation byproducts. A more controlled approach involves the initial sulfonation of the phenol, which blocks one of the activated positions, followed by nitration and subsequent desulfonation to yield the desired dinitro-product. The expected major product of the dinitration of 3,4-dichlorophenol is 3,4-dichloro-2,6-dinitrophenol.
Proposed Experimental Protocol
This protocol outlines a three-step process for the synthesis of this compound from 3,4-dichlorophenol.
Step 1: Sulfonation of 3,4-Dichlorophenol
This initial step aims to introduce a sulfonic acid group onto the aromatic ring, directing the subsequent nitration to the desired positions.
Step 2: Nitration of the Sulfonated Intermediate
The sulfonated 3,4-dichlorophenol is then nitrated using a mixed acid solution. The bulky sulfonic acid group is expected to direct the nitro groups to the available ortho positions relative to the hydroxyl group.
Step 3: Desulfonation
The final step involves the removal of the sulfonic acid group to yield the desired this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Dichlorophenol | Reagent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | ACS | Fisher Scientific |
| Concentrated Nitric Acid (70%) | ACS | VWR |
| Fuming Sulfuric Acid (20% SO₃) | Reagent | Acros Organics |
| Ice | ||
| Deionized Water | ||
| Sodium Bicarbonate | Reagent | |
| Dichloromethane | HPLC | |
| Anhydrous Sodium Sulfate | Reagent |
Detailed Experimental Procedure
Step 1: Sulfonation of 3,4-Dichlorophenol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 16.3 g (0.1 mol) of 3,4-dichlorophenol.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring.
-
Heat the mixture to 100-120°C in an oil bath and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product of this step, 3,4-dichloro-5-hydroxybenzene-1-sulfonic acid, is typically used directly in the next step without isolation.
Step 2: Nitration of 3,4-Dichloro-5-hydroxybenzene-1-sulfonic acid
-
Cool the flask containing the sulfonated intermediate in an ice-salt bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding 18 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, and then let it slowly warm to room temperature and stir for another 1-2 hours.
Step 3: Desulfonation and Work-up
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Heat the resulting mixture to 100°C (steam bath or boiling water bath) for 2-3 hours to effect desulfonation.
-
Cool the mixture to room temperature. The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).
-
Dry the purified product in a vacuum oven at 50-60°C.
Data Presentation
Table 1: Proposed Reaction Parameters for the Dinitration of 3,4-Dichlorophenol
| Parameter | Step 1: Sulfonation | Step 2: Nitration | Step 3: Desulfonation |
| Temperature | 100-120°C | 0-10°C | 100°C |
| Reaction Time | 2-4 hours | 3-4 hours | 2-3 hours |
| Key Reagents | Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Water (steam) |
| Molar Ratio (Substrate:Reagent) | 1 : (excess) | 1 : 2.2 (approx.) | N/A |
Table 2: Expected Product Characteristics
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₆H₂Cl₂N₂O₅ |
| Molecular Weight | 253.00 g/mol |
| Appearance | Yellow crystalline solid |
| Expected Yield | 60-70% (theoretical) |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions
-
This reaction involves the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The addition of the nitrating mixture is a highly exothermic process. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Handle the final dinitrophenol product with care, as many nitroaromatic compounds are potentially explosive and toxic.
Disclaimer
The experimental protocol provided herein is a proposed method based on analogous chemical transformations and should be performed by qualified personnel with a thorough understanding of the potential hazards. It is recommended to conduct a small-scale trial initially to optimize the reaction conditions. The user assumes all responsibility for the safe execution of this procedure.
Application Notes: Utilization of 3,4-Dichloro-2,6-dinitrophenol in the Synthesis of Azo Dyes
Introduction
3,4-Dichloro-2,6-dinitrophenol is a substituted aromatic compound with potential applications as a coupling component in the synthesis of azo dyes. The presence of electron-withdrawing chloro and nitro groups on the phenol ring significantly influences its chemical reactivity and the properties of the resulting dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The specific structure of the coupling component is a key determinant of the final dye's color, fastness, and solubility.
The highly substituted nature of this compound makes it a unique coupling component. The strong electron-withdrawing effect of the two nitro and two chloro groups deactivates the aromatic ring, making the azo coupling reaction more challenging compared to unsubstituted or activated phenols. Consequently, the reaction typically requires a highly reactive diazonium salt and carefully controlled, often alkaline, reaction conditions to proceed efficiently. The resulting azo dyes are expected to exhibit distinct spectroscopic properties and may offer enhanced light and chemical fastness due to the presence of the halogen and nitro substituents.
This document provides a detailed protocol for the synthesis of a hypothetical azo dye using this compound as the coupling component and the diazonium salt of 4-nitroaniline as the diazo component.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Azo Dye (4-(4-nitrophenyl)azo-3,5-dichloro-2,6-dinitrophenol)
This protocol outlines the synthesis of a novel azo dye by coupling diazotized 4-nitroaniline with this compound.
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water, warming gently if necessary to achieve dissolution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. The hydrochloride salt of 4-nitroaniline may precipitate as a fine slurry.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride suspension over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Stir the resulting mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The formation of a clear, pale yellow solution indicates the presence of the 4-nitrobenzenediazonium chloride. Keep this solution in the ice bath for immediate use in the coupling reaction.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 2.59 g (0.01 mol) of this compound in 50 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound over 30 minutes. A colored precipitate should form.
-
Continue to stir the reaction mixture in the ice bath for at least 2 hours to ensure the completion of the coupling reaction. The pH of the solution should be maintained in the alkaline range (pH 9-10) throughout the addition.
-
After the coupling is complete, acidify the mixture to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will precipitate the dye in its acidic form.
-
Collect the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
Part C: Purification of the Azo Dye
-
Transfer the crude dye to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the dye.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified dye in a desiccator.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of the Synthesized Azo Dye
| Parameter | Value |
| Compound Name | 4-(4-nitrophenyl)azo-3,5-dichloro-2,6-dinitrophenol |
| Molecular Formula | C₁₂H₄Cl₂N₅O₇ |
| Molecular Weight | 428.10 g/mol |
| Appearance | Dark red crystalline solid |
| Yield (%) | 75% (hypothetical) |
| Melting Point (°C) | >250 °C (decomposes) (hypothetical) |
| λmax (in DMF) (nm) | 480 nm (hypothetical) |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1600 (N=N), ~1520 & ~1340 (NO₂), ~750 (C-Cl) (expected) |
Mandatory Visualization
Caption: Workflow for the synthesis of an azo dye.
Caption: Key steps in azo dye synthesis.
Application Notes and Protocols for 3,4-Dichloro-2,6-dinitrophenol as a Potential Wood Preservative
Disclaimer: 3,4-Dichloro-2,6-dinitrophenol is not currently a registered or widely recognized wood preservative. The following application notes and protocols are provided for research and development purposes only. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to strict safety protocols due to the potential toxicity of dinitrophenols.
Introduction
Dinitrophenols (DNPs) are a class of synthetic organic chemicals known for their biocidal properties.[1] While 2,4-Dinitrophenol (2,4-DNP) has historical use in various industrial applications, including the manufacturing of dyes and pesticides, its high toxicity to humans and animals has limited its application.[2][3][4] This document explores the potential application of a related compound, this compound, as a wood preservative. The addition of chlorine atoms to the phenol ring may influence its efficacy, leachability, and overall performance as a wood protective agent. These notes provide a hypothetical framework for its evaluation.
Proposed Mechanism of Action
The biocidal activity of dinitrophenols typically stems from their ability to uncouple oxidative phosphorylation in mitochondria.[2] It is hypothesized that this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of wood-destroying fungi and insects. This disruption inhibits the synthesis of ATP, the primary energy currency of the cell, leading to metabolic collapse and cell death.
Caption: Proposed mechanism of this compound action.
Hypothetical Efficacy Data
The following tables present hypothetical data for the purpose of illustrating evaluation metrics for a novel wood preservative.
Table 1: Antifungal Efficacy against Common Wood-Decay Fungi (Based on AWPA E10 Standard Test Method)
| Fungal Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) | Efficacy Rating |
| Gloeophyllum trabeum (Brown Rot) | 0 (Control) | 45.2 | Not Effective |
| 1.0 | 15.8 | Moderately Effective | |
| 2.5 | 2.1 | Highly Effective | |
| 5.0 | 0.5 | Highly Effective | |
| Trametes versicolor (White Rot) | 0 (Control) | 38.9 | Not Effective |
| 1.0 | 12.3 | Moderately Effective | |
| 2.5 | 1.8 | Highly Effective | |
| 5.0 | 0.3 | Highly Effective |
Table 2: Leaching Resistance (Based on AWPA E11 Standard Method)
| Preservative Retention ( kg/m ³) | Leaching Medium | Initial Preservative Content (mg) | Preservative Leached (%) |
| 2.5 | Deionized Water | 250 | 8.5 |
| 5.0 | Deionized Water | 500 | 5.2 |
| 2.5 | Acidic Rain Simulant (pH 4.5) | 250 | 12.1 |
| 5.0 | Acidic Rain Simulant (pH 4.5) | 500 | 9.8 |
Experimental Protocols
Protocol 1: Preparation of Treating Solutions and Wood Treatment
-
Solution Preparation:
-
Synthesize or procure this compound of ≥98% purity.
-
Prepare treating solutions of varying concentrations (e.g., 0.1%, 0.25%, 0.5% w/v) in an appropriate organic solvent (e.g., acetone or a light organic oil carrier).
-
-
Wood Sample Preparation:
-
Use a susceptible wood species such as Southern Pine (Pinus spp.).
-
Cut wood blocks to standard dimensions (e.g., 19x19x19 mm for fungal tests).
-
Condition the blocks to a constant weight at a specified temperature and humidity (e.g., 23°C and 65% RH).
-
-
Wood Treatment (Full-Cell Process):
-
Place the conditioned wood blocks in a treatment vessel.
-
Apply an initial vacuum of at least -85 kPa for 30 minutes.
-
Introduce the treating solution under vacuum until the blocks are submerged.
-
Pressurize the vessel to approximately 1000 kPa for 1-2 hours.
-
Release the pressure and apply a final vacuum for 15-30 minutes to remove excess solution.
-
Remove the treated blocks, wipe off excess solution, and weigh them to determine the gross solution uptake.
-
Air-dry and then condition the blocks to a constant weight to determine preservative retention.
-
Caption: Experimental workflow for wood treatment.
Protocol 2: Antifungal Efficacy Test (Soil-Block Test)
-
Fungal Cultures: Obtain pure cultures of representative wood-decay fungi (e.g., G. trabeum and T. versicolor).
-
Test Setup:
-
Use standard test bottles containing a soil substrate and a feeder strip of untreated wood.
-
Sterilize the bottles and allow the fungus to colonize the feeder strip.
-
-
Exposure:
-
Place the sterile, treated wood blocks onto the colonized feeder strips. Include untreated control blocks.
-
Incubate the bottles at optimal conditions for fungal growth (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).
-
-
Evaluation:
-
After incubation, remove the blocks, carefully clean off any surface mycelium, and condition them back to a constant weight.
-
Calculate the percentage of weight loss for each block.
-
Compare the weight loss of the treated blocks to the untreated controls to determine the preservative's efficacy.
-
Protocol 3: Leaching Test
-
Sample Preparation: Use a set of treated and conditioned wood blocks.
-
Leaching Procedure:
-
Immerse the blocks in a specified volume of leaching medium (e.g., deionized water).
-
Place the container on a shaker or use a magnetic stirrer to ensure gentle agitation.
-
Follow a standardized leaching schedule (e.g., 6 hours of immersion followed by 18 hours of drying, repeated for 12 cycles).
-
-
Analysis:
-
Collect the leachate at specified intervals.
-
Analyze the concentration of the active ingredient in the leachate using an appropriate analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
After the leaching cycles, oven-dry the wood blocks and analyze the remaining preservative content to calculate the percentage leached.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times. Conduct all work in a certified chemical fume hood.
-
Toxicity: Dinitrophenols are known to be highly toxic.[1][4] Avoid inhalation, ingestion, and dermal contact. Be aware of symptoms of exposure, which can include increased metabolic rate, fever, and sweating.[5]
-
Disposal: Dispose of all chemical waste and treated wood according to institutional and local environmental regulations for hazardous materials.
Conclusion
The theoretical framework presented suggests that this compound could exhibit preservative properties against wood-decay organisms. However, extensive empirical research is required to validate its efficacy, determine optimal retention levels, assess its leaching characteristics, and fully characterize its toxicological and environmental profile. The protocols outlined above provide a starting point for such an investigation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Increasing frequency of severe clinical toxicity after use of 2,4-dinitrophenol in the UK: a report from the National Poisons Information Service - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dichloro-2,6-dinitrophenol in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2,6-dinitrophenol is a highly substituted aromatic compound with potential applications as an intermediate in the synthesis of novel agrochemicals. While direct literature on its specific use is limited, its structural similarity to other polychlorinated and nitrated phenols suggests its utility in developing new herbicides and fungicides. This document provides a putative synthesis protocol for this compound based on established methods for analogous compounds and explores its potential applications in agrochemical synthesis by drawing parallels with structurally related molecules.
Introduction
Polychlorinated and nitrated phenolic compounds have a long history in the agrochemical industry, serving as precursors or active ingredients for a variety of pesticides.[1] Dinitrophenols, for instance, have been utilized as herbicides, and their mode of action often involves the disruption of cellular metabolic processes.[2][3] The specific substitution pattern of chlorine and nitro groups on the phenol ring is crucial for determining the biological activity and selectivity of the final product.[4] The compound this compound combines the structural features of both chlorinated and dinitrated phenols, making it a promising, yet underexplored, scaffold for the synthesis of new agrochemical intermediates.
Putative Synthesis of this compound
Proposed Synthesis Pathway
A potential two-step synthesis involves the sulfonation of 3,4-dichlorophenol followed by nitration. This method is advantageous as it proceeds without the need for an organic solvent in the initial step and can produce a high-purity product.[5]
Caption: Proposed synthesis of this compound.
Experimental Protocol (Putative)
Step 1: Sulfonation of 3,4-Dichlorophenol
-
In a glass reactor, carefully add concentrated sulfuric acid to 3,4-dichlorophenol. The suggested molar ratio of 3,4-dichlorophenol to sulfuric acid is in the range of 1:1 to 1:5.[5]
-
Heat the reaction mixture to a temperature between 100°C and 150°C with continuous stirring.[5] Maintain this temperature for a period of 0.5 to 5 hours to facilitate the sulfonation process, yielding a mixture containing 4,5-dichloro-2-hydroxybenzenesulfonic acid.[5]
-
After the reaction is complete, allow the mixture to cool to a temperature between 40°C and 70°C.[5]
-
Slowly add water to the cooled mixture. The ratio of sulfuric acid to water can range from 1:0.5 to 1:5.[5]
Step 2: Nitration of 4,5-Dichloro-2-hydroxybenzenesulfonic acid
-
To the aqueous solution of 4,5-dichloro-2-hydroxybenzenesulfonic acid, add nitric acid dropwise with vigorous stirring. The molar ratio of the starting 3,4-dichlorophenol to nitric acid should be in the range of 1:2 to 1:2.5 to ensure dinitration.
-
Maintain the reaction temperature between 40°C and 70°C during the addition of nitric acid.[5]
-
After the addition is complete, continue stirring the mixture for 0.5 to 4 hours.[5]
-
Cool the reaction mixture to a temperature between 20°C and 30°C and stir for an additional 1 to 2 hours to allow for the precipitation of the product.[5]
-
Isolate the solid product by filtration.
-
Wash the collected solid with water to remove any residual acid.
-
Dry the product under reduced pressure.
Potential Applications in Agrochemical Synthesis
The structure of this compound suggests its potential as a precursor for various classes of agrochemicals, primarily herbicides and fungicides.
Herbicide Synthesis
Dinitroaniline herbicides are a well-established class of agrochemicals that inhibit root and shoot growth in weeds.[2] These compounds are typically synthesized from chlorinated nitroaromatic precursors. This compound could potentially be converted to a dinitroaniline derivative through a two-step process involving the conversion of the phenolic hydroxyl group to a leaving group (e.g., chloride) followed by amination.
Caption: Potential conversion to a dinitroaniline herbicide.
Fungicide Synthesis
Chloronitriles and other nitrated aromatic compounds are also used in the development of fungicides.[6] The reactive nature of the nitro groups and the phenolic hydroxyl group in this compound allows for various chemical modifications to produce compounds with potential fungicidal activity. For example, the hydroxyl group can be etherified or esterified to generate a library of derivatives for biological screening.
Data Summary
The following table summarizes the key reaction parameters for the proposed synthesis of this compound, based on the synthesis of 2,6-dichloro-4-nitrophenol.[5]
| Step | Reactants | Reagents | Temperature (°C) | Duration (hours) | Molar Ratios |
| Sulfonation | 3,4-Dichlorophenol | H₂SO₄ | 100 - 150 | 0.5 - 5 | Dichlorophenol:H₂SO₄ = 1:1 to 1:5 |
| Nitration | 4,5-Dichloro-2-hydroxybenzenesulfonic acid | HNO₃ | 40 - 70 | 0.5 - 4 | Dichlorophenol:HNO₃ = 1:2 to 1:2.5 |
Conclusion
While direct experimental data for the synthesis and application of this compound in agrochemical development is not currently available, its structural characteristics strongly suggest its potential as a valuable intermediate. The proposed synthesis protocol, adapted from established methodologies for similar compounds, provides a starting point for its preparation. Further research into the synthesis and derivatization of this molecule could lead to the discovery of novel herbicides and fungicides with improved efficacy and environmental profiles. The exploration of such novel scaffolds is essential for the continued development of effective crop protection solutions.
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbicidal Activities of Dinitroaniline Compounds in Turfgrass | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 6. Fungicides: An Overlooked Pesticide Class? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Analysis of 3,4-Dichloro-2,6-dinitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dichloro-2,6-dinitrophenol is a chemical compound of interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential biological activities and presence as a specialty chemical. Accurate and reliable quantification of this compound is crucial for its characterization and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used and effective technique for the analysis of nitrophenolic compounds, offering high resolution and sensitivity. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Experimental Protocol
This protocol is a recommended starting point based on established methods for similar chlorinated and nitrated phenols.[1][2][3][4] Method optimization and validation are recommended for specific sample matrices.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable acid for mobile phase modification)
-
0.22 µm or 0.45 µm syringe filters for sample and standard filtration
2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. Other phases like Phenyl-Hexyl may also provide adequate selectivity.[3]
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. The concentration range should bracket the expected concentration of the samples.
4. Sample Preparation
The sample preparation method will depend on the sample matrix. For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[2][4]
-
Aqueous Samples (e.g., environmental water):
-
Adjust the sample pH to approximately 2-3 with a suitable acid.
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
5. HPLC Method Parameters
The following are recommended starting parameters. Optimization may be required.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, for example:0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at a wavelength where this compound has maximum absorbance. Based on similar dinitrophenols, a starting wavelength of around 320 nm can be considered.[5][6] A full UV scan using a DAD is recommended to determine the optimal wavelength. |
6. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from a validated HPLC method for dinitrophenol compounds. The values are indicative and will need to be experimentally determined for this compound.
| Parameter | Typical Value Range for Dinitrophenols |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (with SPE)[7] |
| Limit of Quantification (LOQ) | 0.25 - 5 µg/L (with SPE)[7] |
| Precision (%RSD) | < 10%[7] |
| Recovery (with SPE) | 80 - 120%[7] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: GC-MS Protocol for the Identification of 3,4-Dichloro-2,6-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and semi-quantitative analysis of 3,4-Dichloro-2,6-dinitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of dinitrophenols, direct analysis by GC-MS is challenging, often resulting in poor chromatographic performance.[1][2][3] This protocol employs a robust sample preparation procedure involving liquid-liquid extraction (LLE) followed by a chemical derivatization step to enhance analyte volatility and thermal stability.[1][4] The derivatized analyte is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity.[1] This method is suitable for the analysis of this compound in complex matrices such as environmental samples or biological fluids, following appropriate sample cleanup.
Introduction
This compound is a halogenated aromatic compound of interest in environmental monitoring and toxicology. Accurate and reliable analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols is often hindered by poor peak shape and low sensitivity.[1][2] Chemical derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar and more volatile functional group.[4][5] This protocol utilizes a silylation reaction, a widely used derivatization technique, to prepare the analyte for GC-MS analysis.[1][2]
Experimental Protocol
Sample Preparation (Aqueous Matrix)
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Acidification: Acidify the sample to a pH of 2 by adding 6 M hydrochloric acid.[6] This step is crucial for the efficient extraction of the acidic phenol from the aqueous phase.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and collect the lower organic layer (DCM).
-
Repeat the extraction twice more with fresh 30 mL portions of DCM.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (35-40°C).
-
Derivatization
-
Reagent Preparation: Prepare a solution of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile.
-
Reaction:
-
Transfer 100 µL of the concentrated sample extract into a 2 mL GC vial.
-
Add 100 µL of MTBSTFA to the vial.[1]
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Data Analysis
-
Identification: The identification of the derivatized this compound is confirmed by the presence of its characteristic ions at the expected retention time.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of this compound subjected to the same sample preparation and derivatization procedure.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the TBDMS-derivatized this compound. The exact retention time and mass-to-charge ratios should be confirmed with a pure standard.
| Compound | Derivatizing Agent | Expected Retention Time (min) | Molecular Weight of Derivative ( g/mol ) | Primary Ion for Quantification (m/z) | Secondary/Qualifier Ions (m/z) |
| This compound | MTBSTFA | 15 - 20 | 360.2 | 303.1 (M-57) | 360.2 (M+), 73 |
Note: The primary ion for quantification is expected to be the [M-57]+ ion, resulting from the loss of a tert-butyl group, which is a characteristic fragmentation pattern for TBDMS derivatives. The molecular ion [M]+ may also be present.
Experimental Workflow and Signaling Pathway Diagrams
References
3,4-Dichloro-2,6-dinitrophenol: A Laboratory Reagent Profile
Abstract
3,4-Dichloro-2,6-dinitrophenol is a chlorinated and nitrated phenolic compound. While its structural analogs, such as 2,4-dinitrophenol (DNP), are well-characterized as uncouplers of oxidative phosphorylation, specific applications and detailed experimental protocols for this compound as a laboratory reagent are not extensively documented in publicly available scientific literature. This document aims to provide a foundational understanding of this compound based on available data, primarily focusing on its chemical identity and limited toxicological information. Due to the scarcity of research applications, this report will highlight the properties of related compounds to infer potential areas of investigation.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1664-10-4 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₅ | |
| Molecular Weight | 253.00 g/mol | [1] |
| Appearance | Solid (form and color not specified in available literature) | [1] |
| Purity | ≥95% (as supplied by chemical vendors) | [1] |
Potential Applications as a Laboratory Reagent (Inferred)
Direct applications of this compound are not well-established. However, based on the known activities of structurally similar dinitrophenols, potential research applications could include:
-
Mitochondrial Function Studies: As a dinitrophenol derivative, it could potentially act as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane. This property is useful for studying cellular bioenergetics, metabolic pathways, and the effects of mitochondrial dysfunction.
-
Toxicology Research: The limited available data on its toxicity suggests it is less potent than other dinitrophenol isomers.[2] Further investigation into its specific toxicological profile could be of interest for comparative studies within this class of compounds.
-
Chemical Synthesis Intermediate: Its reactive functional groups (hydroxyl, nitro, and chloro groups) make it a potential precursor for the synthesis of more complex molecules in drug discovery and materials science.
Experimental Protocols (Hypothetical)
Given the lack of specific experimental data for this compound, the following represents a generalized, hypothetical protocol for evaluating its potential as a mitochondrial uncoupler. Researchers should exercise extreme caution and perform thorough dose-response studies due to the inherent toxicity of dinitrophenols.
Protocol: Assessment of Mitochondrial Uncoupling Activity in Cultured Cells
Objective: To determine if this compound can uncouple mitochondrial oxidative phosphorylation, leading to an increase in oxygen consumption rate (OCR).
Materials:
-
This compound (≥95% purity)
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Positive control: 2,4-Dinitrophenol (2,4-DNP)
-
Vehicle control: Dimethyl sulfoxide (DMSO)
Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-2,6-dinitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dichloro-2,6-dinitrophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields in the dinitration of 3,4-dichlorophenol can stem from several factors:
-
Incomplete Nitration: The second nitration is often more difficult than the first due to the deactivating effect of the first nitro group. You may be isolating mono-nitrated intermediates.
-
Oxidation of the Phenolic Group: Phenols are susceptible to oxidation by nitric acid, leading to the formation of colored by-products like benzoquinone derivatives and polymeric materials.[1] This is a common issue in phenol nitration.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of the nitrating agent are critical.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the presence of starting material or mono-nitrated intermediates.
-
Temperature Control: Nitration reactions are highly exothermic.[2] Maintain a low reaction temperature (typically 0-10 °C) to minimize oxidation and side reactions.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can be optimized. For a second nitration, a stronger nitrating agent like fuming nitric acid or oleum might be necessary.[3]
-
Stepwise Nitration: Consider a two-step process where the mono-nitrated product is first isolated and then subjected to a second nitration under more forcing conditions.
Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity of the nitration?
A2: The hydroxyl and chloro substituents on the aromatic ring direct the incoming nitro groups. While the hydroxyl group is ortho-, para-directing, and the chloro groups are also ortho-, para-directing, steric hindrance and the electronic effects of all substituents will influence the final isomer distribution. The formation of unwanted isomers is a known challenge in the nitration of substituted phenols.
Troubleshooting Steps:
-
Protecting Groups: Temporarily protecting the hydroxyl group can alter the directing effects and improve regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection).
-
Alternative Nitrating Agents: Different nitrating agents can exhibit different selectivities. Consider exploring reagents like antimony nitrate, which has been used for the nitration of phenolic compounds.
-
Purification: If isomer formation is unavoidable, focus on efficient purification methods. Column chromatography is often effective for separating isomers. Recrystallization can also be used if a suitable solvent system is found.
Q3: My final product is highly colored, suggesting the presence of impurities. What are these impurities and how can I remove them?
A3: The colored impurities are likely oxidation by-products, such as benzoquinone derivatives, and polymeric materials resulting from the condensation of aromatic molecules.[1]
Troubleshooting Steps:
-
Washing Procedures: After quenching the reaction, a thorough work-up is crucial. Washing the organic extract with a sodium bicarbonate solution can help remove acidic by-products.[2]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that effectively separates the desired product from the impurities.
Q4: The product does not precipitate when I quench the reaction mixture with ice water. What should I do?
A4: If your product is soluble in the acidic aqueous mixture or is an oil at the quenching temperature, it will not precipitate.[2]
Troubleshooting Steps:
-
Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[2]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.[2]
Quantitative Data Summary
The following table summarizes hypothetical yield data based on varying reaction conditions for the dinitration of 3,4-dichlorophenol. This data is illustrative and should be optimized for your specific experimental setup.
| Experiment ID | Molar Ratio (3,4-dichlorophenol : HNO₃ : H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity (%) |
| 1 | 1 : 2.2 : 4 | 0-5 | 2 | 45 | 85 |
| 2 | 1 : 2.2 : 4 | 20-25 | 2 | 30 | 70 (significant by-products) |
| 3 | 1 : 3.0 : 5 | 0-5 | 4 | 65 | 90 |
| 4 | 1 : 3.0 : 5 | -10 to 0 | 4 | 70 | 95 |
Experimental Protocols
Note: The following is a suggested experimental protocol for the synthesis of this compound. It is based on general procedures for the nitration of dichlorophenols and should be adapted and optimized.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
Reaction: Dissolve 5.0 g of 3,4-dichlorophenol in 15 mL of concentrated sulfuric acid in a separate flask. Cool this solution to 0°C. Slowly add the prepared nitrating mixture to the solution of 3,4-dichlorophenol via the dropping funnel over a period of 1 hour. Maintain the reaction temperature between 0 and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation and Purification:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[2]
-
If no solid precipitates, perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).[2] Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for optimizing synthesis.
References
Technical Support Center: Purification of 3,4-Dichloro-2,6-dinitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-Dichloro-2,6-dinitrophenol. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude this compound?
A1: Before commencing purification, it is crucial to characterize the crude product. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can provide a preliminary assessment of the purity and the number of impurities present. Understanding the potential impurities from the synthetic route is also essential for selecting an appropriate purification strategy. For nitrophenolic compounds, common impurities may include regioisomers or unreacted starting materials.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for crystalline organic compounds like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on solubility data for structurally similar compounds like dinitrophenols, suitable solvents to screen include ethanol, chloroform, and aqueous mixtures of alcohols.[1][2] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.
Q4: Can you provide a general protocol for determining the solubility of this compound?
A4: A widely accepted method for determining equilibrium solubility is the shake-flask method.[3] A detailed protocol based on this method is provided in the "Experimental Protocols" section below. This will allow you to generate quantitative solubility data in various organic solvents.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures.- The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Consider an alternative purification method like column chromatography. |
| The product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Lower the temperature at which the compound is dissolved or switch to a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., washing with a solvent that removes the problematic impurity). |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture for a longer period or at a lower temperature.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.- Use a minimal amount of ice-cold solvent to wash the crystals. |
| The purified product is still colored or shows impurities by TLC/HPLC. | - The chosen solvent is not effective at leaving the colored impurity in the mother liquor.- The impurity co-crystallizes with the product. | - Try recrystallizing from a different solvent or a mixture of solvents.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.- Consider using column chromatography for more efficient separation. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with too much crude product. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the size of the column (typically a 1:20 to 1:100 ratio of crude product to stationary phase by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase (e.g., acidic compounds on silica gel).- The compound is not very soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine for acidic or basic compounds, respectively).- Choose a different eluent in which the compound has better solubility. |
Quantitative Data
| Compound | Solvent | Solubility | Reference |
| 2,6-Dinitrophenol | Cold Water | Slightly soluble | [1] |
| 2,6-Dinitrophenol | Cold Alcohol | Slightly soluble | [1] |
| 2,6-Dinitrophenol | Boiling Alcohol | Freely soluble | [1] |
| 2,6-Dinitrophenol | Chloroform | Freely soluble | [1] |
| 2,6-Dinitrophenol | Ether | Freely soluble | [1] |
| 2,4-Dinitrophenol | Water | Slightly soluble | [4] |
| 2,4-Dinitrophenol | Ethanol | Soluble | [4] |
| 2,4-Dinitrophenol | Ether | Soluble | [4] |
| 2,4-Dinitrophenol | Benzene | Soluble | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
Dissolution: If the compound is insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Determination of Solubility via the Shake-Flask Method [3]
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the collected supernatant with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Overcoming side reactions in the nitration of 3,4-dichlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 3,4-dichlorophenol. Our aim is to help you overcome common side reactions and improve the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 3,4-dichlorophenol?
The nitration of 3,4-dichlorophenol is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring—the hydroxyl group (-OH) and the two chlorine atoms (-Cl)—determine the position of the incoming nitro group (-NO₂). The hydroxyl group is a strong activating group and directs ortho and para to itself. The chlorine atoms are deactivating groups but are also ortho, para-directors.
Considering these effects, the two primary products expected are:
-
3,4-dichloro-6-nitrophenol : The nitro group is ortho to the hydroxyl group and meta to the two chlorine atoms.
-
3,4-dichloro-2-nitrophenol : The nitro group is ortho to the hydroxyl group and ortho to one chlorine atom.
Q2: What are the common side reactions observed during the nitration of 3,4-dichlorophenol?
Common side reactions include:
-
Formation of undesired isomers : The reaction can yield a mixture of 3,4-dichloro-6-nitrophenol and 3,4-dichloro-2-nitrophenol. The ratio of these isomers is highly dependent on the reaction conditions.
-
Oxidation : Phenols are susceptible to oxidation by nitric acid, leading to the formation of colored byproducts such as benzoquinones and polymeric materials. This is often observed when using harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids).
-
Polynitration : Although less common with deactivated rings, under forcing conditions, dinitration products might be formed.
Q3: How can I analyze the product mixture to determine the isomer ratio and identify byproducts?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is a powerful tool for separating and quantifying the different isomers and byproducts. A C18 reverse-phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used to separate and identify the volatile components of the reaction mixture. Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can help in the structural elucidation of the isolated products and in determining the purity of the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired nitro-isomer | 1. Suboptimal Reaction Temperature : High temperatures can favor the formation of oxidation byproducts. | 1. Maintain a low reaction temperature, typically between 0°C and 20°C, especially during the addition of the nitrating agent. |
| 2. Incorrect Nitrating Agent or Concentration : Strong nitrating agents can lead to oxidation and polynitration. | 2. Consider using milder nitrating agents such as dilute nitric acid, a metal nitrate salt (e.g., Cu(NO₃)₂, Bi(NO₃)₃) in an organic solvent, or a mixture of sodium nitrate and a solid acid support.[6] | |
| 3. Poor Regioselectivity : The reaction conditions may favor the formation of the undesired isomer. | 3. Modify the solvent system. Aprotic solvents like dichloromethane or chloroform can influence the isomer distribution. The use of solid acid catalysts like zeolites can also enhance para-selectivity in some phenolic nitrations. | |
| High levels of oxidation byproducts (dark-colored reaction mixture) | 1. Excessive Nitric Acid : A large excess of nitric acid increases the oxidative potential of the reaction mixture. | 1. Use a stoichiometric or slight excess of the nitrating agent. |
| 2. Reaction Temperature is too High : Oxidation reactions are often accelerated at higher temperatures. | 2. Perform the reaction at a lower temperature (e.g., 0-5°C). | |
| 3. Presence of Nitrous Acid : Nitrous acid can catalyze oxidation. | 3. Consider adding a nitrous acid scavenger, such as urea, to the reaction mixture. | |
| Formation of multiple nitro-isomers | 1. Steric and Electronic Effects : The electronic and steric environment of the 3,4-dichlorophenol ring allows for nitration at two different positions. | 1. Employ a nitrating system known for high regioselectivity. For instance, metal nitrates in aprotic solvents can offer better control over isomer formation compared to mixed acids.[6] |
| 2. Reaction Kinetics vs. Thermodynamic Control : The isomer ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. | 2. Experiment with different reaction times and temperatures to see if the isomer ratio changes, which can indicate a shift between kinetic and thermodynamic control. | |
| Difficulty in purifying the desired product | 1. Similar Physical Properties of Isomers : The different nitro-isomers may have very similar boiling points and solubilities, making separation by distillation or simple recrystallization challenging. | 1. Utilize column chromatography for separation. Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a typical eluent system. |
| 2. Presence of Tarry Byproducts : Oxidation products can interfere with crystallization. | 2. Wash the crude product with a sodium bisulfite solution to remove quinone byproducts before attempting recrystallization or chromatography. |
Data on Nitrating Agents for Phenols
| Nitrating Agent | Solvent | Temperature (°C) | Typical Outcome | Reference |
| HNO₃ / H₂SO₄ | - | 0 - 10 | Often leads to a mixture of ortho and para isomers, with a risk of oxidation. | [7] |
| Dilute HNO₃ | Water or organic solvent | Room Temperature | Milder conditions, can favor para-nitration. | [7] |
| Cu(NO₃)₂ · 3H₂O | Acetonitrile | Reflux | Good yields (67-90%) of mono-nitro substituted phenols with high regioselectivity. | [8] |
| Bi(NO₃)₃ · 5H₂O | Dichloromethane | Room Temperature | Selective mononitration of phenols. | [6] |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | Regioselective ortho-nitration of various phenols in good to excellent yields. | [1] |
| NaNO₂ / TBAD | Dichloromethane | Reflux | Mild and selective mononitration of phenolic compounds. | [9] |
| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane | Room Temperature | Heterogeneous conditions, good yields, and avoidance of oxidation. | [6] |
TBAD: Tetrabutylammonium dichromate
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Phenol using a Metal Nitrate (Adapted from the nitration of 4-bromophenol)
This protocol is adapted from a general method for the regioselective nitration of phenols and can be used as a starting point for the nitration of 3,4-dichlorophenol.
Materials:
-
4-Bromophenol (or 3,4-dichlorophenol)
-
Ammonium nitrate (NH₄NO₃)
-
Potassium hydrogen sulfate (KHSO₄)
-
Acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) to acetonitrile (5 mL).
-
Stir the mixture magnetically and heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Wash the residue with acetonitrile (2 x 3 mL).
-
Combine the filtrates and add anhydrous sodium sulfate (4 g).
-
Stir for 10 minutes and then filter to remove the sodium sulfate.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Nitration of 2,3-dichlorophenol with Nitric Acid in Acetic Acid
This protocol for a similar dichlorophenol isomer can provide insights into reaction conditions and purification.
Materials:
-
2,3-dichlorophenol
-
Glacial acetic acid
-
90% Nitric acid
-
Toluene
Procedure:
-
Prepare a solution of 2,3-dichlorophenol (200 g) in glacial acetic acid (540 ml).
-
Cool the solution in an ice bath.
-
Prepare a nitrating solution by adding 90% nitric acid (58 ml) to glacial acetic acid (160 ml), keeping the solution cool.
-
Add the nitrating solution dropwise with stirring to the cooled solution of the phenol.
-
After about half of the nitrating solution has been added, allow the reaction mixture to warm to room temperature.
-
Continue the addition of the remaining nitrating solution.
-
After the addition is complete, stir the reaction mixture for 15 minutes at ambient temperature.
-
Pour the reaction mixture into an ice/water mixture (3000 ml).
-
Collect the precipitated product by filtration.
-
The crude product can be purified by sublimation or recrystallization from toluene to remove isomeric byproducts.[8]
Visualizations
Reaction Pathway for the Nitration of 3,4-Dichlorophenol
Caption: Reaction pathways in the nitration of 3,4-dichlorophenol.
Experimental Workflow for Overcoming Side Reactions
Caption: Logical workflow for troubleshooting nitration side reactions.
References
- 1. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. ias.ac.in [ias.ac.in]
3,4-Dichloro-2,6-dinitrophenol stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-2,6-dinitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed.[1] It is also advisable to protect it from light and heat, as dinitrophenols can be light and heat sensitive.[2]
Q2: What are the visible signs of degradation of this compound?
A2: While specific data for this compound is limited, degradation of similar phenolic compounds can be indicated by a change in color (e.g., darkening or yellowing), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. If you observe any of these changes, it is recommended to verify the purity of the compound before use.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound. Dinitrophenols can form explosive salts with strong bases.[3]
Q4: What are the primary safety precautions when handling this compound?
A4: When handling this compound, it is crucial to work in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid creating dust and prevent contact with skin and eyes.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected color change of the solid compound (e.g., darkening). | Exposure to light, heat, or air (oxidation). | Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Consider purging the vial with an inert gas like argon or nitrogen before sealing. Verify the purity of the material using a suitable analytical method (e.g., HPLC) before use. |
| Inconsistent or poor solubility in a previously effective solvent. | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the solvent. If the solvent is appropriate, the compound's integrity may be compromised. It is advisable to use a fresh batch of the compound. |
| Appearance of unexpected peaks in the chromatogram (e.g., HPLC, GC). | Degradation of the compound due to improper storage, handling, or experimental conditions (e.g., pH, temperature of the sample solution). | Prepare fresh solutions for analysis. Investigate the stability of the compound in the chosen analytical solvent and conditions. Refer to the proposed degradation pathway to hypothesize the identity of the impurity peaks. |
| Low or inconsistent assay results. | Degradation of the stock solution or the compound during the experiment. | Prepare fresh stock solutions and store them under appropriate conditions (e.g., refrigerated, protected from light). Perform control experiments to assess the stability of the compound under your specific assay conditions. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound over time when exposed to specific conditions (e.g., different pH values, temperatures, or light exposure) by monitoring its concentration using HPLC.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (or other suitable buffer system)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired stress condition medium (e.g., buffer at pH 4, 7, and 9; water for temperature and light stress) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
For thermal stability, incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability, expose samples to a controlled light source (e.g., UV lamp or natural sunlight) while keeping a control sample in the dark.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for nitrophenols is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0).[1][5] A common starting gradient could be 30-70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Dinitrophenols typically absorb in the UV range. A wavelength around 260 nm can be a good starting point, but it's best to determine the lambda max of this compound.
-
Injection Volume: 10 µL
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.
-
Data Presentation
Table 1: Recommended Handling and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool place | To minimize thermal degradation.[1] |
| Atmosphere | Dry, well-ventilated area[1] | To prevent hydrolysis and oxidation. |
| Light | Protect from light | To prevent photodegradation. Dinitrophenols are known to be light-sensitive.[2] |
| Container | Tightly closed container[1] | To prevent exposure to moisture and air. |
| Incompatibilities | Strong oxidizing agents, strong bases[1] | To avoid chemical reactions that lead to degradation or hazardous situations. |
Table 2: Potential Degradation Products of this compound
Note: This table is based on the known degradation pathways of similar chlorinated and nitrated phenols and represents hypothetical degradation products. Experimental verification is required.
| Degradation Pathway | Potential Products |
| Photodegradation | - Reductive dechlorination products (e.g., 4-chloro-2,6-dinitrophenol)- Denitration products (e.g., 3,4-dichloro-2-nitrophenol)- Ring-opening products |
| Hydrolysis | - Replacement of a nitro group with a hydroxyl group (e.g., 3,4-dichloro-6-nitro-1,2-benzenediol) |
| Reduction | - Reduction of one or both nitro groups to amino groups (e.g., 2-amino-3,4-dichloro-6-nitrophenol) |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 4. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Dinitrophenol Isomers
Welcome to the Technical Support Center for the HPLC separation of dinitrophenol (DNP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols for achieving optimal separation of these challenging compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of dinitrophenol isomers in a practical question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Dinitrophenol Isomers
Q: My dinitrophenol isomers (e.g., 2,4-DNP and 2,6-DNP) are co-eluting or have very poor resolution. What are the first steps to improve their separation?
A: Co-elution of DNP isomers is a common challenge due to their similar chemical structures. The primary factors to adjust are the mobile phase composition and pH.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of the isomers, often leading to better resolution. An increase of 10% in the aqueous portion of the mobile phase can decrease the retention factor (k) by a factor of 2 to 3, providing more time for the isomers to separate on the column.[1]
-
Optimize Mobile Phase pH: Dinitrophenols are acidic compounds. The pH of the mobile phase significantly influences their ionization state and, consequently, their retention and selectivity.[2][3][4][5] Operating at a pH that is at least 1.5 to 2 units away from the pKa of the dinitrophenol isomers will ensure they are in a single, non-ionized form, leading to more stable retention and better peak shape.[4][5] For dinitrophenols, a lower pH (e.g., around 2.5-3.5) is generally recommended to suppress ionization.
-
Change the Organic Modifier: If adjusting the solvent strength is insufficient, switching the organic modifier can alter selectivity. Acetonitrile and methanol interact differently with both the stationary phase and the analytes.[6][7] If you are using acetonitrile, try substituting it with methanol, or vice versa. This can change the elution order and improve the resolution of closely eluting isomers.
Issue 2: Peak Tailing
Q: My dinitrophenol peaks are showing significant tailing. What causes this and how can I fix it?
A: Peak tailing for acidic compounds like dinitrophenols is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Acidify the Mobile Phase: The most common cause of tailing for acidic compounds is interaction with residual, un-capped silanol groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase will protonate these silanols, minimizing these secondary interactions and resulting in more symmetrical peaks.
-
Check Mobile Phase pH: If the mobile phase pH is close to the pKa of the dinitrophenol isomers, both the ionized and non-ionized forms will be present, which can lead to peak tailing or splitting.[3] Ensure the pH is sufficiently low to keep the isomers in their non-ionized state.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups and are less prone to causing peak tailing with acidic compounds. Consider using a column specifically designed for good peak shape with polar or acidic analytes.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
Issue 3: Fluctuating Retention Times
Q: The retention times for my dinitrophenol isomers are drifting between injections. What should I investigate?
A: Unstable retention times can compromise the reliability of your analysis. The issue usually lies with the column, mobile phase, or pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially at the beginning of a sequence.
-
Mobile Phase Preparation: If your mobile phase is buffered, ensure the buffer is well-mixed and has not precipitated. Changes in mobile phase composition, even minor ones, can lead to shifts in retention.[8] If preparing the mobile phase by mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Control: Column temperature fluctuations can affect retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Inconsistent flow will cause retention times to vary.
Data Presentation: Optimizing Separation Parameters
The following tables summarize the expected impact of key chromatographic parameters on the separation of dinitrophenol isomers based on established HPLC principles.
Table 1: Effect of Mobile Phase Composition (Acetonitrile/Water) on Retention Time
| % Acetonitrile (v/v) | % Water (v/v) with 0.1% Phosphoric Acid | Expected Retention Time of 2,4-Dinitrophenol | Expected Resolution |
| 40% | 60% | Long | High |
| 50% | 50% | Medium | Moderate |
| 60% | 40% | Short | Low |
Note: This table illustrates the general trend. An increase in the organic modifier (acetonitrile) decreases the retention time of non-polar compounds in reversed-phase HPLC.[1] Actual retention times will vary based on the specific column, system, and other parameters.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution | Mobile phase is too "strong" (high organic content). | Decrease the percentage of organic modifier (e.g., from 50% to 40% ACN). |
| Sub-optimal mobile phase pH. | Adjust pH to be >1.5 units away from the analyte pKa (e.g., use a buffer at pH 3.0).[4] | |
| Incorrect choice of organic modifier. | Switch from acetonitrile to methanol, or vice versa. | |
| Peak Tailing | Secondary interactions with silanols. | Add 0.1% phosphoric acid or formic acid to the mobile phase. |
| Sample overload. | Dilute the sample. | |
| Column contamination or degradation. | Wash the column or replace it. | |
| Retention Time Instability | Inadequate column equilibration. | Increase column equilibration time before injection. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase; check pump proportioning. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Separation of Dinitrophenol Isomers
This protocol provides a starting point for developing a robust isocratic separation method.
-
Materials and Equipment:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Dinitrophenol isomer standards (e.g., 2,4-DNP, 2,6-DNP).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
0.45 µm syringe filters for sample preparation.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 50:50 v/v ratio).
-
Acidify the aqueous portion of the mobile phase by adding phosphoric acid to a final concentration of 0.1%.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the dinitrophenol isomer mixture in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all standards and samples through a 0.45 µm syringe filter before placing them in autosampler vials.[9]
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific isomers)
-
Run Time: 10-15 minutes (adjust as needed to ensure all peaks have eluted).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards, followed by the unknown samples.
-
Identify the dinitrophenol isomer peaks based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration for each isomer to quantify the amounts in the samples.
-
Visualizations
The following diagrams illustrate key workflows for method development and troubleshooting.
References
- 1. inacom.nl [inacom.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 7. japsonline.com [japsonline.com]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Halogenated Nitrophenols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated nitrophenols.
Frequently Asked Questions (FAQs)
Q1: Why are my halogenated nitrophenol peaks tailing?
Peak tailing is a common issue when analyzing polar compounds like nitrophenols. It is often caused by secondary interactions between the analyte and active sites within the GC system. Here are the primary causes and solutions:
-
Active Sites: The acidic phenolic hydroxyl group can interact with active sites (e.g., free silanol groups) in the injection port liner, at the head of the analytical column, or in the transfer line. This is a very common cause of peak tailing for these compounds.[1][2][3]
-
Inadequate Derivatization: Halogenated nitrophenols often require derivatization to reduce their polarity and improve chromatographic behavior.[2][4] Incomplete or unsuccessful derivatization will result in the presence of the original, polar compound, leading to significant tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create new active sites.[3]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak distortion, including tailing.[3]
-
Solvent-Phase Mismatch: Injecting in a solvent that is not compatible with the stationary phase polarity can cause poor peak shape.[5]
Q2: I am not seeing any peaks for my halogenated nitrophenol standards. What is the likely cause?
A complete loss of signal is often due to the analyte not reaching the detector. Potential causes include:
-
Adsorption in the Inlet: Highly active compounds can be irreversibly adsorbed in a contaminated or non-deactivated injector liner.[3][6]
-
Thermal Degradation: Although many nitrophenols are thermally stable to a degree, some isomers, particularly those with multiple nitro groups, may be susceptible to degradation in a hot injector, especially if active sites are present.
-
System Leaks: A significant leak in the system can prevent the sample from being transferred efficiently to the column and detector.
-
Derivatization Failure: If derivatization is required and the reaction has failed, the underivatized, polar nitrophenols may not elute from the GC column under typical analytical conditions or may be completely adsorbed.
Q3: Why is my sensitivity decreasing over a sequence of injections?
A gradual decrease in signal response can be attributed to:
-
Injector Contamination: Buildup of non-volatile matrix components in the liner can mask active sites initially (leading to good response) but then begin to interact with the analytes as the liner becomes saturated.
-
Column Degradation: Repeated injections of complex samples can lead to contamination at the head of the column, causing active sites to become exposed and leading to analyte loss.
-
Ion Source Contamination: The ion source can become contaminated over time, especially when analyzing complex matrices. This can lead to a reduction in ionization efficiency and overall sensitivity.
Q4: Should I derivatize my halogenated nitrophenols before GC-MS analysis?
Yes, derivatization is highly recommended for the GC-MS analysis of halogenated nitrophenols.[4] The high polarity of the phenolic hydroxyl group makes these compounds prone to peak tailing and adsorption on active sites within the GC system.[2] Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable group, resulting in improved peak shape, sensitivity, and reproducibility.[7] Common derivatization techniques include silylation, acylation, and alkylation.[8][9]
Q5: What are "matrix effects" and how can they affect my analysis?
Matrix effects occur when components of the sample matrix interfere with the analysis of the target analyte, causing either signal enhancement or suppression.[10][11]
-
Matrix-Induced Enhancement: This is a common effect in GC-MS where non-volatile matrix components coat active sites in the injector and column.[11][12] This "passivates" the system, reducing analyte adsorption and leading to a higher than expected signal response compared to a standard in pure solvent.[12]
-
Matrix-Induced Suppression: This is less common in GC-MS but can occur if matrix components co-elute with the analyte and interfere with its ionization in the MS source.
-
Competition in Derivatization: Matrix components with active hydrogens (e.g., other phenols, alcohols, acids) can compete for the derivatizing reagent, leading to incomplete derivatization of the target analyte and a lower signal.[11]
To mitigate matrix effects, it is recommended to use matrix-matched calibration standards or isotopically labeled internal standards.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Tailing Peaks | Active sites in the injector liner or column. | - Replace the injector liner with a new, deactivated one. - Trim 10-20 cm from the front of the GC column. - If the problem persists, the column may be irreversibly damaged and should be replaced. |
| Incomplete derivatization. | - Review and optimize the derivatization protocol. Ensure reagents are fresh and appropriate for the analytes. - Check for competing substances in the sample matrix that may consume the derivatization reagent. | |
| Improper column installation. | - Ensure the column is cut cleanly and squarely. - Re-install the column in the injector and detector, ensuring the correct insertion depth as per the instrument manual.[3] | |
| Fronting Peaks | Column overload. | - Reduce the injection volume or dilute the sample. - Increase the split ratio if using split injection. |
| Incompatible injection solvent. | - Ensure the solvent is appropriate for the stationary phase and the analytes are fully dissolved. |
Guide 2: Low or No Signal
| Symptom | Possible Cause | Suggested Solution |
| No peaks detected | Analyte adsorption in the inlet. | - Use a fresh, deactivated injector liner. - Confirm that the derivatization was successful, as underivatized phenols are prone to strong adsorption.[1] |
| System leak. | - Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector. | |
| Syringe issue. | - Inspect the syringe for blockage or damage. - Perform a manual injection to confirm the autosampler is working correctly. | |
| Low signal intensity | Sub-optimal derivatization. | - Optimize derivatization conditions (reagent volume, temperature, time). - Consider a different derivatization reagent. |
| Contaminated ion source. | - If sensitivity has decreased over time, the MS ion source may require cleaning. Check the tune report for signs of a dirty source (e.g., high EM voltage). | |
| Incorrect MS parameters. | - Ensure the MS is acquiring in the correct mass range for your derivatized analytes. - If using Selected Ion Monitoring (SIM), confirm the correct ions and dwell times are being used. |
Experimental Protocols
Protocol 1: Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Silylation is a common and effective derivatization method for phenols, converting the polar hydroxyl group to a nonpolar trimethylsilyl (TMS) ether.[7]
Materials:
-
Sample extract (dried down and solvent-exchanged into a non-protic solvent like acetonitrile or pyridine).
-
MSTFA (or MSTFA + 1% TMCS as a catalyst).
-
Pyridine (optional, as a catalyst and solvent).
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Pipette your dried sample extract into a GC vial insert.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of MSTFA. Caution: MSTFA is moisture-sensitive. Handle in a dry environment.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes. Optimization of time and temperature may be required depending on the specific halogenated nitrophenols.
-
Cool the vial to room temperature before injection.
-
Inject 1 µL into the GC-MS.
Protocol 2: Acetylation using Acetic Anhydride
Acetylation is another method to derivatize phenols, forming acetate esters.
Materials:
-
Sample extract.
-
Acetic anhydride.
-
Pyridine or other suitable base catalyst.
-
Heating block or oven.
-
GC vials.
Procedure:
-
To the dried sample extract in a GC vial, add 100 µL of pyridine.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. It may be necessary to dilute the sample with a suitable solvent (e.g., ethyl acetate) before injection.
Quantitative Data Summary
The following table provides an example of typical ions monitored in Selected Ion Monitoring (SIM) mode for TMS-derivatized nitrophenols. The base peak for many TMS-derivatized phenols is the [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety.[2]
| Compound | Parent Compound Mass ( g/mol ) | TMS-Derivative Mass ( g/mol ) | Molecular Ion (M⁺) | Primary Quantitation Ion ([M-15]⁺) | Qualifier Ion(s) |
| 2-Chloro-4-nitrophenol | 173.55 | 245.68 | 245 | 230 | 171, 247 |
| 4-Chloro-2-nitrophenol | 173.55 | 245.68 | 245 | 230 | 171, 247 |
| 2,4-Dinitrophenol | 184.11 | 256.24 | 256 | 241 | 197, 167 |
| 2-Bromo-4-nitrophenol | 218.00 | 290.13 | 290 | 275 | 215, 292 |
Note: Masses are for the most abundant isotopes. The exact m/z values and their relative abundances should be confirmed by running a standard in full scan mode.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Silylation reaction to improve analyte volatility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: 3,4-Dichloro-2,6-dinitrophenol Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3,4-Dichloro-2,6-dinitrophenol. The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the direct nitration of 3,4-dichlorophenol. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the aromatic ring.
Q2: What are the primary impurities I should expect in my crude this compound?
During the nitration of 3,4-dichlorophenol, several impurities can be formed. These include:
-
Isomeric Dinitrophenols: Positional isomers where the nitro groups are at different locations on the 3,4-dichlorophenol ring.
-
Mononitrated Intermediates: Incomplete nitration can result in the presence of 3,4-dichloro-2-nitrophenol and/or 3,4-dichloro-6-nitrophenol.
-
Oxidative Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of colored impurities, such as benzoquinone derivatives.[1]
-
Unreacted Starting Material: Residual 3,4-dichlorophenol may be present if the reaction does not proceed to completion.
-
Polymeric/Condensation Products: Phenolic compounds can undergo condensation reactions under acidic conditions, leading to higher molecular weight impurities.[1]
Q3: What analytical techniques are recommended for purity assessment of this compound?
For purity analysis and impurity profiling, the following methods are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying the main product and its various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents or unreacted starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Coupled with HPLC or GC, mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: The final product has a dark color (red, brown, or black).
-
Question: My isolated this compound is not the expected yellow crystalline solid but is instead a discolored powder. What is the likely cause and how can I fix it?
-
Answer: A dark coloration is typically indicative of oxidative byproducts, most commonly benzoquinone derivatives, which are known to form during the nitration of phenols.[1]
-
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction temperature is strictly controlled, as higher temperatures can promote oxidation. Running the reaction at a lower temperature for a longer duration may be beneficial.
-
Purification:
-
Recrystallization: Recrystallizing the crude product from a suitable solvent, such as ethanol or a mixture of methanol and dichloromethane, can effectively remove colored impurities.[3][4]
-
Activated Carbon Treatment: Dissolving the crude product in a hot solvent and treating it with activated carbon can help adsorb the colored impurities.[5] Filter the hot solution to remove the carbon before allowing the product to crystallize.
-
-
-
Issue 2: The yield of this compound is low.
-
Question: I am getting a poor yield of my desired product. What factors could be contributing to this?
-
Answer: Low yields can result from incomplete reaction, side reactions, or loss of product during workup and purification.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, but be mindful of the increased risk of side reactions.
-
Nitrating Agent Stoichiometry: Ensure that a sufficient molar excess of the nitrating agent is used. The second nitration is often slower than the first, so adequate reagent concentration is crucial.
-
Workup Procedure: The product may have some solubility in the aqueous phase during workup. Ensure complete precipitation by adding the reaction mixture to ice-cold water. If the product remains partially dissolved, extraction with a suitable organic solvent may be necessary.
-
Purification Losses: Minimize losses during recrystallization by using a minimal amount of hot solvent and ensuring slow cooling to maximize crystal formation.
-
-
Issue 3: HPLC analysis shows multiple peaks, indicating a mixture of products.
-
Question: My HPLC chromatogram shows several significant peaks in addition to my product peak. How can I improve the selectivity of my reaction?
-
Answer: The presence of multiple peaks suggests the formation of isomers and/or incompletely nitrated products.
-
Troubleshooting Steps:
-
Control of Nitration Conditions: The regioselectivity of nitration is highly dependent on reaction conditions.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the formation of the nitronium ion and affect the product distribution. Experiment with slightly different acid ratios.
-
-
Alternative Nitration Procedure: Consider a two-step approach where the 3,4-dichlorophenol is first sulphonated and then nitrated. This can sometimes offer better regioselectivity.
-
Purification: If reaction optimization does not eliminate isomers, purification by fractional crystallization or column chromatography may be necessary.
-
-
Data Presentation
Table 1: Common Impurities in the Synthesis of Dichloronitrophenols
| Impurity Type | Specific Examples (by analogy) | Potential Cause | Recommended Analytical Method |
| Isomeric Byproducts | 3,4-Dichloro-2,5-dinitrophenol | Non-selective nitration | HPLC, GC-MS |
| Under-nitrated Products | 3,4-Dichloro-2-nitrophenol, 3,4-Dichloro-6-nitrophenol | Incomplete reaction, insufficient nitrating agent | HPLC, GC-MS |
| Oxidative Byproducts | Dichlorobenzoquinones | Over-oxidation by nitric acid | HPLC-UV/Vis |
| Unreacted Starting Material | 3,4-Dichlorophenol | Incomplete reaction | GC, HPLC |
| Polymeric Impurities | High molecular weight condensation products | Acid-catalyzed polymerization of phenol | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a general procedure based on the nitration of similar phenolic compounds and should be adapted and optimized for safety and efficiency in a laboratory setting.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2.5 molar equivalents of concentrated nitric acid to 5 molar equivalents of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.
-
Reaction: Dissolve 1 molar equivalent of 3,4-dichlorophenol in a minimal amount of a suitable solvent (e.g., glacial acetic acid or an inert chlorinated solvent). Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 3,4-dichlorophenol solution, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is often a good choice for dinitrophenols.[3]
-
Dissolution: Place the crude, dry this compound in a flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.[5]
-
Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents [patents.google.com]
- 2. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 3. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enhancing the solubility of 3,4-Dichloro-2,6-dinitrophenol for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3,4-Dichloro-2,6-dinitrophenol for in vitro assays.
Troubleshooting Guide: Solubility Enhancement Strategies
When encountering poor solubility of this compound in aqueous assay buffers, various strategies can be employed. The choice of method depends on the specific requirements of the in vitro system, such as pH tolerance and sensitivity to organic solvents. The following table summarizes common approaches.
| Method | Mechanism of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | The phenolic hydroxyl group is acidic. Increasing the pH above the compound's pKa deprotonates it, forming a more water-soluble phenolate salt.[1] | Simple to implement, cost-effective, and avoids organic solvents.[][3] | The required pH may be outside the optimal range for the assay (e.g., cell viability, enzyme activity). May not provide sufficient solubility enhancement alone. |
| Co-solvents | Water-miscible organic solvents (e.g., DMSO, ethanol) reduce the polarity of the aqueous medium, allowing for the dissolution of hydrophobic compounds.[3][4] | Highly effective for many poorly soluble compounds; simple to prepare high-concentration stock solutions.[5] | Solvents can be toxic to cells, even at low concentrations.[6][7] A vehicle control is mandatory. Uncontrolled precipitation can occur upon dilution.[5] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the poorly soluble molecule, forming an "inclusion complex" that is water-soluble.[8][9][10] | Generally have low cytotoxicity.[11][12] Can improve compound stability.[11][13] | May not be effective for all molecules. Can be more expensive than other methods. The complex itself could potentially interact with the biological system. |
| Surfactants | Amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds in their core, increasing apparent solubility.[14][15] | Effective at low concentrations. A wide variety of surfactants are available.[16] | Can interfere with assays, especially those involving membranes. Potential for cytotoxicity depending on the surfactant and concentration used.[17] |
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating immediately upon addition to my aqueous buffer. What is the simplest method I should try first?
A1: The simplest first step is pH adjustment. As a phenol, this compound is a weak acid. By increasing the pH of your buffer, you can deprotonate the phenolic hydroxyl group, converting the molecule into its more soluble anionic (phenolate) form.[18] This method is often effective and avoids the use of organic solvents that might interfere with your assay.[]
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Prepare a Concentrated Stock Solution: Attempt to dissolve the compound in a small amount of a slightly basic aqueous solution (e.g., buffer at pH 8.0 or a dilute NaOH solution). Use sonication or gentle warming if necessary.
-
Determine Optimal pH: Perform a simple solubility test by adding your stock solution to a series of buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5). Visually inspect for precipitation.
-
Verify Assay Compatibility: Crucially, confirm that the final pH required to maintain solubility is compatible with your in vitro model. Run a control experiment at this pH without the compound to ensure that cell viability, enzyme kinetics, or other assay parameters are not adversely affected.
-
Assay Preparation: Prepare your final assay medium at the determined optimal pH before adding the this compound stock solution. Add the stock solution slowly while vortexing to prevent localized high concentrations that could lead to precipitation.
Q2: I tried adjusting the pH, but the solubility is still insufficient, or the required pH is incompatible with my cells. What is the next most common approach?
A2: The use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is the most common alternative.[5] This method involves creating a highly concentrated stock solution of your compound in the pure co-solvent and then diluting it to the final working concentration in your aqueous assay medium.
Experimental Protocol: Using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM). Ensure it is fully dissolved; sonication can be used to aid dissolution. Store the stock solution appropriately (typically at -20°C).
-
Dilution into Assay Medium: Add the required volume of the DMSO stock solution to your pre-warmed aqueous assay medium to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous medium, not the other way around, and to mix immediately to avoid precipitation.
-
Control the Final Solvent Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible, typically well below 1% (v/v), and ideally ≤0.1% to minimize solvent-induced artifacts or cytotoxicity.[6][7]
-
Run a Vehicle Control: This is a mandatory control. Prepare a parallel experiment where you add the same final concentration of DMSO (without the dissolved compound) to your assay. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[12]
Caption: A flowchart for troubleshooting the solubility of this compound.
Q3: I am concerned about the potential toxicity of organic solvents in my cell-based assay. Are there less toxic alternatives to enhance solubility?
A3: Yes. If solvent toxicity is a concern, or if the compound still precipitates even with a co-solvent, using complexation agents like cyclodextrins is an excellent alternative. Cyclodextrins are sugar-based macrocycles that can encapsulate hydrophobic molecules, like this compound, within their central cavity, effectively shielding the molecule from the aqueous environment and increasing its solubility.[8][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[9]
Experimental Protocol: Using Cyclodextrins (HP-β-CD)
-
Determine the Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.
-
Prepare the Complexed Stock Solution:
-
Weigh out the appropriate amounts of the compound and HP-β-CD.
-
First, dissolve the HP-β-CD in your desired aqueous buffer.
-
Slowly add the powdered this compound to the HP-β-CD solution while vortexing or stirring.
-
-
Facilitate Complex Formation: Tightly seal the container and agitate the mixture for several hours (or overnight) at room temperature. Sonication for 15-30 minute intervals can significantly accelerate the complexation process. The solution should become clear as the inclusion complex forms.
-
Sterilize and Use: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound and to sterilize the stock. This clear solution can now be added to your assay medium.
-
Run a Vehicle Control: As with other methods, it is important to run a control with the same concentration of HP-β-CD in the assay medium to ensure the cyclodextrin itself does not affect the experimental outcome.
Caption: Encapsulation of a hydrophobic compound within a cyclodextrin's cavity.
References
- 1. fiveable.me [fiveable.me]
- 3. ajptonline.com [ajptonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 3,4-Dichloro-2,6-dinitrophenol during storage
This technical support center provides guidance on the proper storage and handling of 3,4-Dichloro-2,6-dinitrophenol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (yellowing or darkening) | Exposure to light, heat, or chemical contaminants. | Store the compound in an amber glass vial, in a cool, dark, and dry place.[1] Ensure the container is tightly sealed to prevent exposure to air and moisture.[2] Avoid contact with incompatible materials such as strong bases, oxidizing agents, and metals. |
| Change in physical state (e.g., clumping) | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment.[2] Ensure the container is tightly sealed after each use. |
| Unexpected analytical results (e.g., new peaks in HPLC/GC) | Chemical degradation of the compound. | Review storage conditions to ensure they meet the recommended guidelines. Analyze the sample using techniques like HPLC-MS or GC-MS to identify potential degradation products.[3][4][5] Consider that degradation may occur via photodegradation, hydrolysis, or thermal decomposition. |
| Reduced potency or activity in experiments | Degradation of the active compound. | Re-test the purity of the stored compound. If degradation is confirmed, procure a fresh batch of the compound. Implement stricter storage protocols for the new batch. |
| Visible signs of pressure buildup in the container | Thermal decomposition leading to gas formation. Dinitrophenols can be explosive when heated under confinement.[6][7] | Handle with extreme caution. Do not heat the container. If safe to do so, vent the container in a fume hood. Review storage temperature; it should be kept in a cool place.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and well-ventilated area.[1][2] Storage away from sources of heat, ignition, and direct sunlight is crucial. For enhanced stability, storage in a desiccator is recommended to protect against moisture.[2]
Q2: What materials should be avoided when storing or handling this compound?
A2: Avoid contact with strong bases, strong oxidizing agents, and certain metals, as these can catalyze degradation.[6] Dinitrophenols can form explosive salts with strong bases.[8]
Q3: Is this compound sensitive to light?
A3: Yes, similar to other dinitrophenols, this compound is light-sensitive. Exposure to light, especially UV radiation, can lead to photodegradation. It is essential to store it in a dark place or use opaque containers.
Q4: What are the potential degradation pathways for this compound?
A4: While specific studies on this compound are limited, degradation of related chlorinated nitroaromatic compounds can occur through several pathways, including:
-
Photodegradation: Cleavage of the chloro or nitro groups upon exposure to light.[9]
-
Hydrolysis: Reaction with water, which can be accelerated by the presence of acids or bases, potentially leading to the substitution of chloro or nitro groups with hydroxyl groups.
-
Thermal Decomposition: At elevated temperatures, the compound may decompose, potentially leading to the release of nitrogen oxides and other hazardous gases.[6] Dinitrophenols can be explosive when dry and subjected to heat, shock, or friction.[8][10]
Q5: How can I check for degradation of my stored this compound?
A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
2. Storage Conditions:
- Store the vials under different conditions to be tested:
- Control: -20°C in the dark.
- Refrigerated: 4°C in the dark.[1]
- Room Temperature: 25°C in the dark.
- Elevated Temperature: 40°C in the dark.
- Light Exposure: 25°C with exposure to ambient light.
3. Time Points:
- Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. Analytical Method (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 240-260 nm for dinitrophenols).
- Injection Volume: 10 µL.
- Quantification: Use an external standard method to determine the concentration of the parent compound at each time point.[11]
5. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
- Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. env.go.jp [env.go.jp]
- 6. 2,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
Technical Support Center: Trace Analysis of 3,4-Dichloro-2,6-dinitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and trace analysis of 3,4-Dichloro-2,6-dinitrophenol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for method development, particularly for selecting appropriate extraction solvents and chromatographic conditions.
Table 1: Physicochemical Properties of Dinitrophenol Analogs
| Property | 2,6-Dichloro-4-nitrophenol | 4-Chloro-2,6-dinitrophenol | 2-Chloro-4,6-dinitrophenol | 3,4-Dinitrophenol | 2,6-Dinitrophenol |
| CAS Number | 618-80-4[1] | 89-59-8 | 946-31-6[2] | 577-71-9[3][4] | 573-56-8[5] |
| Molecular Formula | C₆H₃Cl₂NO₃[1] | C₆H₃ClN₂O₅[6] | C₆H₃ClN₂O₅[2] | C₆H₄N₂O₅[3][4] | C₆H₄N₂O₅[5] |
| Molecular Weight | 208.00 g/mol | 218.55 g/mol [6] | 218.55 g/mol | 184.11 g/mol [3][4] | 184.11 g/mol [5] |
| Melting Point | 123-126 °C[1] | --- | 110-114 °C[2] | --- | 63.5 °C[5] |
| Boiling Point | 285.2 °C at 760 mmHg[1] | --- | 293.5 °C at 760 mmHg | --- | --- |
| Solubility | Soluble in methanol. | --- | --- | Very soluble in ethanol and ether.[3] | Slightly soluble in cold water and cold alcohol; freely soluble in chloroform, ether, and boiling alcohol.[5] |
Q2: Which analytical techniques are most suitable for the trace analysis of this compound?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of phenols and nitrophenols.[7]
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (MS) or an electron capture detector (ECD) for high sensitivity and selectivity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC): Typically used with an ultraviolet-visible (UV-Vis) detector. HPLC is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization.[7]
Q3: What are the common sample preparation techniques for dinitrophenols in environmental matrices?
The choice of sample preparation technique depends on the sample matrix (e.g., water, soil) and the required detection limits.
-
Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous samples using an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. This method is widely used for the pre-concentration of phenols from water samples.[8]
-
Soxhlet Extraction: A classical method for extracting organic compounds from solid samples by continuous washing with a volatile solvent.[9]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Common GC Problems and Solutions
-
Peak Tailing: This can be caused by active sites in the inlet liner or on the column, or by using an inappropriate column phase.[10] To resolve this, clean or replace the inlet liner and consider trimming the first few centimeters of the column.[11] Ensure the column phase is suitable for phenol analysis.
-
Retention Time Shifts: Inconsistent retention times are often due to fluctuations in the carrier gas flow rate, oven temperature instability, or leaks in the system.[10] Verify the stability of your temperature program and check for any leaks, particularly at the injector and column fittings.
-
Ghost Peaks: The appearance of unexpected peaks can be due to carryover from previous injections, a contaminated inlet liner, or septum bleed.[10] To mitigate this, run a solvent blank to check for carryover, clean or replace the inlet liner, and use a high-quality, low-bleed septum.[6]
-
Low Sensitivity: A decrease in signal intensity may indicate a contaminated detector, leaks in the system, or issues with the sample itself.[10] Inspect and clean the detector as per the manufacturer's instructions, perform a leak check, and ensure the sample has not degraded.
High-Performance Liquid Chromatography (HPLC) Analysis
Common HPLC Problems and Solutions
-
Peak Tailing: This is a common issue in reversed-phase HPLC and can be caused by secondary interactions between the analyte and the stationary phase, or by an inappropriate mobile phase pH.[12] Ensure the mobile phase pH is optimized for the analysis of acidic phenols and consider using a high-purity silica column.
-
Retention Time Drift: Drifting retention times can be caused by poor temperature control, changes in mobile phase composition, or inadequate column equilibration.[13] Using a column oven for consistent temperature, preparing fresh mobile phase daily, and allowing sufficient time for column equilibration between runs can help alleviate this issue.[13]
-
High Backpressure: An increase in system pressure is often indicative of a blockage in the system, such as a clogged frit or column.[14] Filtering the mobile phase and samples before analysis, and regularly flushing the column can help prevent this.
-
Baseline Noise: A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or leaks.[13] Degassing the mobile phase, cleaning the detector flow cell, and checking for any loose fittings can help to reduce baseline noise.[13]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of dinitrophenols from water samples. Optimization may be required for specific sample matrices and analytical instrumentation.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
Acids for pH adjustment (e.g., hydrochloric acid)
-
Organic solvents for conditioning and elution (e.g., methanol, acetonitrile)
-
Nitrogen evaporator for concentration
Procedure:
-
Sample Acidification: Acidify the water sample to a pH of less than 2 with a suitable acid. This ensures that the phenolic compounds are in their protonated form, which enhances their retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a few milliliters of an organic solvent (e.g., methanol) followed by deionized water through it. This activates the sorbent and ensures reproducible results.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with a small amount of deionized water to remove any co-adsorbed interfering substances.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by GC or HPLC.
General GC-MS Method for Phenol Analysis
The following is a starting point for developing a GC-MS method for the analysis of this compound. Method optimization is highly recommended.
Table 2: Example GC-MS Parameters for Phenol Analysis
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu |
General HPLC-UV Method for Phenol Analysis
This is a general HPLC-UV method that can be adapted for the analysis of this compound.
Table 3: Example HPLC-UV Parameters for Phenol Analysis
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 270 nm (or a wavelength of maximum absorbance for the analyte) |
References
- 1. 2,6-Dichloro-4-nitrophenol | CAS#:618-80-4 | Chemsrc [chemsrc.com]
- 2. 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 3,4-Dinitrophenol | C6H4N2O5 | CID 11348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stepbio.it [stepbio.it]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. realab.ua [realab.ua]
Validation & Comparative
A Comparative Guide to Dinitrophenol Isomers: Unraveling a Potent Class of Mitochondrial Uncouplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,4-Dichloro-2,6-dinitrophenol and its related dinitrophenol (DNP) isomers. While 2,4-dinitrophenol (2,4-DNP) is the most extensively studied compound in this class, this document aims to synthesize the available experimental data for other isomers to facilitate research and development. A significant data deficit exists for this compound, and this guide will also highlight areas where further investigation is critically needed.
Dinitrophenols are a class of synthetic organic compounds that act as potent mitochondrial uncouplers. By transporting protons across the inner mitochondrial membrane, they dissipate the proton motive force, leading to a cascade of cellular effects, including increased respiration, heat production, and alterations in key signaling pathways. This unique mechanism of action has made them valuable tools in metabolic research, with historical use as weight-loss agents, though their clinical application has been curtailed by a narrow therapeutic window and significant toxicity.
Quantitative Comparison of Dinitrophenol Isomers
The acute toxicity of dinitrophenol isomers provides a primary basis for their comparison. The following table summarizes the median lethal dose (LD50) values for intraperitoneal administration in rats, offering a quantitative measure of their relative potency.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Acute LD50 (mg/kg, rat, i.p.)[1] |
| This compound | Not available in search results | C₆H₂Cl₂N₂O₅ | 269.00 | Data Not Available |
| 2,3-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 190 | |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 35 | |
| 2,5-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 150 | |
| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 38 | |
| 3,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 98 | |
| 3,5-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 45 |
Note: A lower LD50 value indicates greater acute toxicity.
Mechanism of Action: Mitochondrial Uncoupling and Downstream Signaling
Dinitrophenols exert their primary biological effect by uncoupling oxidative phosphorylation. As lipophilic weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the electrochemical gradient essential for ATP synthesis.[1] This uncoupling leads to an increased rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would normally be captured in ATP is instead released as heat.
The disruption of cellular energy homeostasis by dinitrophenols, particularly the well-studied 2,4-DNP, has been shown to modulate critical signaling pathways, including the mTOR and CREB pathways.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3,4-Dichloro-2,6-dinitrophenol as a wood preservative compared to existing agents
Disclaimer: This guide provides a comparative overview of existing wood preservatives and the methodologies used to evaluate their efficacy. However, a comprehensive literature search did not yield any specific experimental data on the performance of 3,4-Dichloro-2,6-dinitrophenol as a wood preservative. Therefore, a direct comparison of its efficacy against established agents is not possible at this time. The information presented herein is based on the biocidal properties of related chemical compounds and should be interpreted with caution. Further experimental validation is required to determine the actual efficacy of this compound for wood preservation.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel wood preservatives. It details standardized experimental protocols and provides a baseline for comparison with widely used agents.
Introduction to Wood Preservation
Wood, a ubiquitous and versatile building material, is susceptible to degradation by various biological agents, including fungi, insects, and marine borers. Wood preservation is the process of treating wood with chemical or physical methods to extend its service life by protecting it from these destructive organisms. The ideal wood preservative is effective against a broad spectrum of wood-destroying organisms, is permanent, penetrates wood readily, is safe to handle and use, and is economical.
The dinitrophenol class of compounds has a history of use as biocides. For instance, 2,4-dinitrophenol has been utilized as a pesticide and in the formulation of wood preservatives.[1][2] These compounds are known to act as uncouplers of oxidative phosphorylation, a metabolic process vital for most living organisms.[1] This mode of action suggests that other substituted dinitrophenols, such as this compound, might also exhibit biocidal properties. However, without specific testing, its efficacy as a wood preservative remains theoretical.
Comparison with Existing Wood Preservatives
The following tables summarize the general characteristics and available efficacy data for three widely used wood preservatives: Creosote, Chromated Copper Arsenate (CCA), and Pentachlorophenol (PCP). This information provides a benchmark against which any new preservative, including this compound, would need to be compared.
Table 1: General Characteristics of Selected Wood Preservatives
| Feature | Creosote | Chromated Copper Arsenate (CCA) | Pentachlorophenol (PCP) |
| Type | Oil-borne | Water-borne | Oil-borne |
| Appearance of Treated Wood | Dark brown to black, oily surface | Light greenish tint, clean surface | Darkens wood, oily surface |
| Primary Use | Railway ties, utility poles, marine pilings | Residential construction (historical), industrial applications | Utility poles, crossarms, railway ties |
| Key Advantages | Excellent efficacy, water repellency, long history of use | Highly effective, paintable, odorless when dry | Broad-spectrum efficacy, long service life |
| Key Disadvantages | Strong odor, potential for skin irritation, environmental concerns | Contains arsenic and chromium, restricted use in residential applications | Health and environmental concerns, restricted use |
Table 2: Efficacy Data of Existing Wood Preservatives (Qualitative)
| Preservative | Fungicidal Efficacy | Termiticidal Efficacy |
| Creosote | High efficacy against a broad spectrum of wood-decaying fungi.[3] | Effective in preventing termite attack. |
| Chromated Copper Arsenate (CCA) | Highly effective against fungal decay.[4] | Provides excellent protection against subterranean termites.[4] |
| Pentachlorophenol (PCP) | Broad-spectrum fungicide, effective against various decay fungi. | Effective insecticide against wood-boring insects. |
Experimental Protocols for Efficacy Testing
To evaluate the efficacy of a new wood preservative like this compound, standardized laboratory tests are crucial. The following are detailed methodologies for two key experiments.
Fungal Efficacy: AWPA E10-16 Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This method is designed to determine the fungicidal effectiveness of wood preservatives.
Objective: To determine the minimum amount of a preservative that is effective in preventing decay of wood by selected fungi.
Methodology:
-
Test Specimens: Small, clear blocks of sapwood (e.g., Southern Pine for brown-rot fungi, Maple for white-rot fungi) are prepared.
-
Preservative Treatment: A series of preservative solutions of varying concentrations are prepared. The wood blocks are impregnated with these solutions to achieve a range of preservative retentions. Untreated control blocks are also included.
-
Weathering (Leaching): To assess the permanence of the preservative, a set of treated blocks is subjected to a standardized leaching procedure where they are repeatedly saturated with water and dried.
-
Fungal Culture: Pure cultures of wood-decay fungi are grown on a nutrient medium in test bottles containing soil as a substrate. Common test fungi include Gloeophyllum trabeum (a brown-rot fungus) and Trametes versicolor (a white-rot fungus).
-
Inoculation and Incubation: The treated and untreated wood blocks are sterilized and placed in the test bottles in contact with the actively growing fungal mycelium. The bottles are then incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
Efficacy Assessment: After incubation, the blocks are removed, cleaned of fungal growth, and oven-dried to a constant weight. The percentage of weight loss of each block due to fungal decay is calculated.
-
Data Analysis: The average weight loss for each preservative retention level is plotted. The toxic threshold is determined as the minimum preservative retention that prevents significant weight loss (typically less than 2%).
Termite Efficacy: AWPA E1-15 Standard Method for Laboratory Evaluation to Determine Resistance to Subterranean Termites
This method evaluates the ability of a wood preservative to protect wood from termite attack.
Objective: To determine the resistance of treated wood to subterranean termites.
Methodology:
-
Test Specimens: Small wood blocks are treated with various concentrations of the preservative, similar to the AWPA E10 test. Untreated and solvent-treated control blocks are also prepared.
-
Termite Collection: A healthy colony of a relevant subterranean termite species (e.g., Reticulitermes flavipes or Coptotermes formosanus) is collected and maintained in the laboratory.
-
Test Setup (No-Choice Test): A standardized container is filled with a moistened substrate (e.g., sand or soil). A single treated or untreated wood block is placed in the container, and a specific number of termites (workers and soldiers) are introduced.
-
Test Setup (Choice Test): In this variation, both a treated and an untreated block are placed in the same container, allowing the termites to choose their preferred food source.
-
Incubation: The containers are kept in a dark, controlled environment (temperature and humidity) for a specified duration (typically 4 weeks).
-
Efficacy Assessment: At the end of the test period, the wood blocks are removed and visually rated for termite damage on a scale of 10 (no damage) to 0 (complete failure). The weight loss of the blocks is also determined. Termite mortality is recorded.
-
Data Analysis: The average visual rating, weight loss, and termite mortality are calculated for each preservative retention level. The protective threshold is the minimum retention that prevents significant termite damage and/or causes high termite mortality.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a new wood preservative.
Caption: Workflow for evaluating a new wood preservative.
Conclusion
References
Spectroscopic Analysis: A Comparative Guide to 3,4-Dichloro-2,6-dinitrophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 3,4-Dichloro-2,6-dinitrophenol and its key isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between these structurally similar compounds. This ability is crucial for ensuring compound purity, validating synthesis pathways, and understanding structure-activity relationships in drug discovery and development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that while some of the presented data is derived from experimental sources, a portion is based on predictive models due to the limited availability of comprehensive public experimental datasets for all isomers.
¹H NMR Spectral Data
The ¹H NMR spectra of dinitrophenol isomers are highly dependent on the substitution pattern of the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.
| Compound | Aromatic Protons (ppm) | OH Proton (ppm) | Solvent |
| This compound | ~8.5 (s, 1H) | Not specified | Not specified |
| 2,6-Dichloro-4-nitrophenol | Two doublets (AA'BB' system) | Not specified | Not specified |
| 3,4-Dinitrophenol | 8.35 (d, J=2.8 Hz, 1H), 7.95 (dd, J=9.2, 2.8 Hz, 1H), 7.20 (d, J=9.2 Hz, 1H) | Not specified | Not specified |
| 2,6-Dinitrophenol | 8.57 (d, J=8.4 Hz, 2H), 7.45 (t, J=8.4 Hz, 1H) | Not specified | Not specified |
| 2,4-Dichloro-6-nitrophenol | 7.8 (d, 1H), 7.6 (d, 1H) | Not specified | Not specified |
| 4-Chloro-2,6-dinitrophenol | 8.6 (s, 2H) | Not specified | Not specified |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the number of unique carbon environments in the molecule, which is directly related to its symmetry.
| Compound | Aromatic Carbon Signals (ppm) |
| This compound | 6 distinct signals expected |
| 2,6-Dichloro-4-nitrophenol | 4 distinct signals expected |
| 3,4-Dinitrophenol | 6 distinct signals expected |
| 2,6-Dinitrophenol | 4 distinct signals expected |
| 2,4-Dichloro-6-nitrophenol | 6 distinct signals expected |
| 4-Chloro-2,6-dinitrophenol | 4 distinct signals expected |
IR Spectral Data
Infrared spectroscopy is particularly useful for identifying key functional groups. The positions of the O-H, NO₂, and C-Cl stretching vibrations are diagnostic for these compounds.
| Compound | O-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3400-3200 (broad) | ~1550-1520 | ~1350-1330 | ~800-600 |
| 2,6-Dichloro-4-nitrophenol | ~3400-3200 (broad) | ~1530-1500 | ~1350-1330 | ~800-600 |
| 3,4-Dinitrophenol | ~3400-3200 (broad) | ~1540-1510 | ~1350-1330 | - |
| 2,6-Dinitrophenol | ~3400-3200 (broad) | ~1560-1530 | ~1360-1340 | - |
| 2,4-Dichloro-6-nitrophenol | ~3400-3200 (broad) | ~1550-1520 | ~1350-1330 | ~800-600 |
| 4-Chloro-2,6-dinitrophenol | ~3400-3200 (broad) | ~1560-1530 | ~1360-1340 | ~800-600 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. The isotopic pattern of chlorine is a key feature in the mass spectra of the chlorinated isomers.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 252/254/256 (Cl₂ isotope pattern) | [M-NO₂]⁺, [M-NO₂-NO]⁺, [M-Cl]⁺ |
| 2,6-Dichloro-4-nitrophenol | 207/209/211 (Cl₂ isotope pattern) | [M-NO₂]⁺, [M-Cl]⁺ |
| 3,4-Dinitrophenol | 184 | [M-NO₂]⁺, [M-NO₂-NO]⁺ |
| 2,6-Dinitrophenol | 184 | [M-NO₂]⁺, [M-NO₂-NO]⁺ |
| 2,4-Dichloro-6-nitrophenol | 207/209/211 (Cl₂ isotope pattern) | [M-NO₂]⁺, [M-Cl]⁺ |
| 4-Chloro-2,6-dinitrophenol | 218/220 (Cl isotope pattern) | [M-NO₂]⁺, [M-NO₂-NO]⁺, [M-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dichlorodinitrophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution Samples : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in an appropriate IR cell.
-
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : Perform a background subtraction using the spectrum of the pure KBr pellet or the solvent.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Instrumentation : Utilize a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition :
-
Ionization Mode : EI for volatile compounds, ESI for less volatile or thermally labile compounds.
-
Mass Range : Scan a mass range appropriate for the expected molecular weight (e.g., 50-300 m/z).
-
Fragmentation : Acquire tandem mass spectra (MS/MS) to aid in structural elucidation by inducing fragmentation of the molecular ion.
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions. Pay close attention to the isotopic patterns for chlorine-containing compounds.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound and its isomers using the spectroscopic techniques discussed.
Caption: Workflow for isomer differentiation using spectroscopic techniques.
Validating a Novel HPLC-UV Method for 3,4-Dichloro-2,6-dinitrophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 3,4-Dichloro-2,6-dinitrophenol. It offers a comparative analysis of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). Detailed experimental protocols for method validation are provided in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including specificity, sensitivity, and the nature of the analyte. For this compound, a chlorinated and nitrated phenolic compound, several techniques can be considered.
A newly proposed Reverse-Phase HPLC-UV method offers a balance of specificity, sensitivity, and accessibility for routine quality control and stability testing. This method is compared against two established analytical platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique, often considered a gold standard for the analysis of volatile and semi-volatile organic compounds.[6][7][8] For phenolic compounds, derivatization is often required to improve volatility and chromatographic performance.[9][10]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that offers rapid analysis times and minimal solvent consumption. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral and charged phenolic compounds.[2][3][11]
Data Presentation: Comparison of Method Performance Parameters
The following table summarizes the anticipated performance characteristics of the new HPLC-UV method compared to adapted GC-MS and CE methods for the analysis of this compound. The data presented for the "New HPLC-UV Method" are hypothetical targets for a successful validation, while the data for GC-MS and CE are based on typical performance characteristics reported for similar analytes.
| Validation Parameter | New HPLC-UV Method (Hypothetical) | Adapted GC-MS Method | Adapted Capillary Electrophoresis (MEKC) Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 3.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 5.0% |
| Selectivity/Specificity | High | Very High | High |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 µg/mL |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the proposed new HPLC-UV method and the validation experiments are provided below.
Proposed New Analytical Method: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid), for instance, in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength maximum is expected in the range of 260-320 nm.[4][5][10][12] The specific wavelength will be determined during method development.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Protocol
The validation of the new HPLC-UV method will be performed according to ICH Q2(R2) guidelines, assessing the following parameters:
1. Specificity: The specificity of the method will be evaluated by analyzing a blank (diluent), a placebo (matrix without the active pharmaceutical ingredient), a standard solution of this compound, and a sample spiked with known related substances and potential impurities. The chromatograms will be examined for any interference at the retention time of the analyte. Peak purity analysis using a photodiode array detector will also be performed.
2. Linearity: Linearity will be assessed by preparing a series of at least five concentrations of this compound standard solutions over a range of 50% to 150% of the expected working concentration. The peak area response will be plotted against the corresponding concentration, and the data will be subjected to linear regression analysis. The correlation coefficient (R²), y-intercept, and slope of the regression line will be determined.
3. Accuracy: Accuracy will be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level will be prepared in triplicate. The percentage recovery will be calculated.
4. Precision:
-
Repeatability (Intra-assay precision): Will be evaluated by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas will be calculated.
-
Intermediate Precision (Inter-assay precision): Will be assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results will be calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)
6. Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results. The parameters to be varied may include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm) The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results will be monitored.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Micellar electrokinetic chromatography (MEKC) – kapillarelektrophorese.com [kapillarelektrophorese.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Phenol, 2,4-dinitro- [webbook.nist.gov]
A Comparative Analysis of the Metabolic Effects of Chlorinated Dinitrophenols and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of chlorinated dinitrophenols and their structural analogs. The primary focus is on their role as mitochondrial uncoupling agents, a mechanism with significant implications for cellular metabolism and therapeutic potential. While direct comparative studies on a series of chlorinated dinitrophenols are limited in publicly available literature, this document synthesizes the existing data on dinitrophenol (DNP) isomers and related substituted phenols to offer valuable insights for research and development.
The core metabolic effect of dinitrophenols is the uncoupling of oxidative phosphorylation.[1][2] This process disrupts the mitochondrial proton gradient, leading to an increase in basal metabolic rate and heat production as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[3] This guide will delve into the quantitative aspects of these effects, the experimental methods used for their assessment, and the key signaling pathways involved.
Quantitative Comparison of Dinitrophenol Derivatives
The following tables summarize the available quantitative data on the biological activity of various dinitrophenol derivatives. It is important to note the scarcity of data specifically for chlorinated dinitrophenols, with 2,4-dinitrophenol (2,4-DNP) being the most extensively studied compound.
Table 1: Acute Lethality of Dinitrophenol Isomers in Rats
| Compound | Route of Administration | LD50 (mg/kg) |
| 2,3-Dinitrophenol | Intraperitoneal | --- |
| 2,4-Dinitrophenol | Intraperitoneal | 35[4] |
| 2,5-Dinitrophenol | Intraperitoneal | --- |
| 2,6-Dinitrophenol | Intraperitoneal | 38[4] |
| 3,4-Dinitrophenol | Intraperitoneal | 98[4] |
| 3,5-Dinitrophenol | Intraperitoneal | 45[4] |
Note: Data for 2,3- and 2,5-DNP was not specified in the cited source. This table highlights the varying toxicity among different isomers.
Table 2: Comparative Uncoupling Activity of Dinitrophenol Isomers in Isolated Rat Liver Mitochondria
| Compound | Effective Concentration for Uncoupling (µM) |
| 2,3-Dinitrophenol | 100 |
| 2,4-Dinitrophenol | --- |
| 2,5-Dinitrophenol | 100 |
| 2,6-Dinitrophenol | --- |
| 3,4-Dinitrophenol | --- |
| 3,5-Dinitrophenol | 20 |
Note: Data for 2,4-, 2,6-, and 3,4-DNP was not specified in the cited source. This table provides an indication of the relative potency of different isomers in vitro.[5]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of the metabolic effects of chemical compounds. Below are methodologies for key experiments cited in the study of dinitrophenols.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of extracellular flux analysis to measure the effect of a test compound on mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., HepG2, C2C12)
-
Culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test compounds (chlorinated dinitrophenols and controls)
-
Mitochondrial stress test reagents:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a potent uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare stock solutions of the test compounds and mitochondrial stress test reagents in assay medium.
-
Assay Execution: a. Replace the culture medium with pre-warmed assay medium. b. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour. c. Load the sensor cartridge with the prepared compounds into the Seahorse XF Analyzer. d. Follow the instrument's prompts to perform a mitochondrial stress test. This typically involves sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: The Seahorse software calculates OCR in real-time. Key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of the test compound on these parameters provides a detailed profile of its impact on mitochondrial function.
ATP Synthesis Assay
This protocol measures the rate of ATP synthesis in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Test compounds
-
ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Mitochondrial/Cell Preparation: Isolate mitochondria from tissue or permeabilize cultured cells to allow access to the mitochondrial matrix.
-
Reaction Setup: In a microplate, combine the mitochondrial/cell preparation with respiration buffer, substrates, and the test compound at various concentrations.
-
Initiation of ATP Synthesis: Add ADP to initiate ATP synthesis.
-
Measurement: At specific time points, terminate the reaction and measure the ATP concentration using a bioluminescence assay according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced. Compare the rate of ATP synthesis in the presence and absence of the test compound to determine its inhibitory or uncoupling effect.
Signaling Pathways and Experimental Workflows
The metabolic effects of dinitrophenols are not limited to direct mitochondrial uncoupling but also involve the modulation of key cellular signaling pathways.
Signaling Pathways Affected by Dinitrophenols
2,4-Dinitrophenol has been shown to influence several critical signaling pathways that regulate cellular metabolism, growth, and stress responses.
Caption: Signaling pathways modulated by dinitrophenols.
Studies have shown that 2,4-DNP can inhibit the mTOR and insulin-PI3K-MAPK pathways while activating the CREB pathway.[6][7][8][9] These pathways are central to cellular growth, proliferation, and adaptive responses to stress.
Experimental Workflow for Assessing Metabolic Effects
The following diagram illustrates a typical workflow for the comparative study of dinitrophenol derivatives.
Caption: Experimental workflow for comparative metabolic studies.
This structured approach ensures a comprehensive evaluation of the metabolic effects of novel chlorinated dinitrophenols, from initial synthesis to in-depth in vitro characterization and structure-activity relationship analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Anti-Dinitrophenol Antibodies
For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody binding specificity is crucial for the development of robust and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of antibodies raised against the hapten 2,4-dinitrophenol (DNP).
Quantitative Comparison of Binding Affinities
The binding affinity, often expressed as the association constant (Ka), is a key parameter for quantifying the strength of the interaction between an antibody and its ligand. A higher Ka value indicates a stronger binding affinity. The following table summarizes representative binding affinity data for a polyclonal anti-DNP antibody with 2,4-DNP and its cross-reactive ligand, TNP.
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (Ka) (M⁻¹) |
| Anti-2,4-DNP | 2,4-DNP-lysine | 7 x 10⁶ |
| Anti-2,4-DNP | 2,4,6-TNP-lysine | 2 x 10⁶ |
Note: Data is illustrative and compiled from typical results found in immunological studies.
Experimental Protocols
To quantitatively assess antibody cross-reactivity, two common and robust methods are Inhibition ELISA and Fluorescence Quenching.
Inhibition ELISA
This competitive assay measures the ability of a free hapten (the inhibitor) in solution to compete with a plate-bound hapten for a limited amount of antibody. The resulting signal is inversely proportional to the affinity and concentration of the inhibitor.
Experimental Workflow:
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the DNP and TNP haptens (or other isomers of interest) in the blocking buffer.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-DNP antibody with the various concentrations of the inhibitor haptens for at least 1 hour at room temperature.
-
Incubation: Transfer the antibody-inhibitor mixtures to the DNP-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Add the appropriate substrate (e.g., TMB for HRP) and incubate until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration. The concentration of the inhibitor that causes a 50% reduction in the maximal signal (IC50) is determined. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity = (IC50 of DNP / IC50 of cross-reactant) x 100).
Fluorescence Quenching Assay
This biophysical technique measures the decrease in the intrinsic fluorescence of an antibody upon binding to a hapten. Tryptophan residues in the antibody's binding site are a common source of this fluorescence. The extent of quenching is proportional to the degree of hapten binding, allowing for the determination of the binding affinity.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified anti-DNP antibody in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that provides a stable fluorescence signal (typically in the low micromolar range).
-
Prepare concentrated stock solutions of the DNP and TNP haptens (or other isomers) in the same buffer.
-
-
Instrumentation: Use a spectrofluorometer with temperature control. Set the excitation wavelength to approximately 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 450 nm).
-
Initial Measurement: Place a known volume of the antibody solution into a quartz cuvette and record the initial fluorescence intensity (F₀) at the emission maximum.
-
Titration: Make successive small additions of the concentrated hapten stock solution to the antibody solution in the cuvette.
-
Equilibration and Measurement: After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the new fluorescence intensity (F).
-
Data Correction: Correct the measured fluorescence values for the dilution effect caused by the addition of the hapten solution.
-
Data Analysis: Plot the fractional fluorescence quenching ((F₀ - F) / F₀) as a function of the total hapten concentration.
-
Affinity Calculation: Fit the resulting binding curve to an appropriate binding isotherm equation (e.g., the Stern-Volmer equation for simple quenching, or more complex models for specific binding) to determine the association constant (Ka).
Conclusion
The specificity of an antibody is a critical parameter that dictates its suitability for a particular application. While direct comparative data for dinitrophenol isomers is sparse, the principles of assessing cross-reactivity are well-established. By employing techniques such as Inhibition ELISA and Fluorescence Quenching, researchers can quantitatively determine the binding affinities of their antibodies to the target analyte and potential cross-reactants. This data is essential for the development of highly specific and reliable immunoassays in research, diagnostics, and drug development.
In Vitro Comparison of the Uncoupling Potential of Dinitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the mitochondrial uncoupling potential of various dinitrophenol (DNP) derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for research and drug development in areas targeting cellular metabolism.
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Dinitrophenol and its derivatives act as protonophores, which are lipid-soluble weak acids.[1] They function by shuttling protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1] This process dissipates the proton motive force that is normally used to generate ATP.[1] Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy, leading to an increase in the basal metabolic rate.[1]
Quantitative Data Comparison
The following tables summarize key quantitative data for various dinitrophenol derivatives, focusing on their in vitro uncoupling potential and toxicity. It is important to note that while 2,4-Dinitrophenol (2,4-DNP) is the most extensively studied derivative, data for other isomers can be limited.
Table 1: In Vitro Uncoupling Potential of Dinitrophenol Derivatives
| Compound | Assay | Cell/Mitochondria Type | EC50 | Reference |
| 2,4-Dinitrophenol | ATP Production Inhibition | Rat Basophilic Leukemia (RBL-2H3) cells | 389 - 677 µM | [2][3] |
Table 2: Acute Toxicity of Dinitrophenol Isomers
| Compound | Organism | Route of Administration | LD50 (mg/kg) | Reference |
| 2,3-Dinitrophenol | Rat | Intraperitoneal | >100 | [1] |
| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 | [1] |
| 2,5-Dinitrophenol | Rat | Intraperitoneal | >100 | |
| 2,6-Dinitrophenol | Rat | Intraperitoneal | 38 | [1] |
| 3,4-Dinitrophenol | Rat | Intraperitoneal | 98 | [1] |
| 3,5-Dinitrophenol | Rat | Intraperitoneal | 45 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of dinitrophenol derivatives are provided below.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function in live cells in real-time.
-
Cell Culture and Seeding:
-
Culture cells in a standard cell culture incubator.
-
Seed the cells in a Seahorse XF cell culture microplate at an empirically determined optimal density for the cell type being used.
-
Incubate the plate overnight to allow for cell attachment and recovery.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Wash the cells twice with the pre-warmed assay medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Compound Preparation and Loading:
-
Prepare stock solutions of the dinitrophenol derivatives to be tested.
-
Prepare injection solutions of the test compounds and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The Seahorse XF software calculates the OCR in pmol/min.
-
The data is typically normalized to cell number or protein concentration.
-
The uncoupling potential of the dinitrophenol derivatives is determined by their effect on the OCR, particularly the increase in respiration after their addition.
-
Measurement of ATP Synthesis in Isolated Mitochondria
This protocol measures the rate of ATP production in isolated mitochondria using a luciferin/luciferase-based bioluminescence assay.
-
Isolation of Mitochondria:
-
Isolate mitochondria from tissues (e.g., rat liver) using differential centrifugation.
-
-
Experimental Setup:
-
Prepare a reaction buffer containing substrates for the electron transport chain (e.g., pyruvate, malate, succinate) and ADP.
-
Add the isolated mitochondria to the reaction buffer.
-
-
ATP Measurement:
-
At specific time points, take aliquots of the reaction mixture.
-
Stop the reaction by adding a denaturing agent.
-
Measure the ATP concentration using a luciferin/luciferase assay kit. The light produced in this reaction is proportional to the ATP concentration and is measured using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the rate of ATP synthesis in the presence and absence of the dinitrophenol derivatives. A decrease in ATP synthesis indicates an uncoupling effect.
-
Mandatory Visualization
Signaling Pathways Affected by Mitochondrial Uncoupling
Mitochondrial uncoupling initiates a cascade of cellular signaling events. The following diagram illustrates the key pathways involved.
References
Environmental Persistence of 3,4-Dichloro-2,6-dinitrophenol: A Comparative Analysis with Other Nitrophenols
A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental fate and persistence of 3,4-Dichloro-2,6-dinitrophenol in comparison to other nitrophenolic compounds. This document provides a comparative summary of their biodegradation, photodegradation, and soil sorption characteristics, supported by experimental data and detailed methodologies.
Introduction
Nitrophenols are a class of organic compounds widely used in various industrial processes, including the synthesis of dyes, pesticides, and pharmaceuticals. Their release into the environment is a significant concern due to their potential toxicity and persistence. This guide focuses on the environmental fate of this compound and provides a comparative analysis with other relevant nitrophenols, including 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol, 2,6-dinitrophenol, dinoseb, and dinitrocresol. The primary environmental fate processes discussed are biodegradation, photodegradation, and soil sorption.
Comparative Analysis of Environmental Fate Parameters
The environmental persistence of nitrophenols is governed by a combination of biological and abiotic degradation processes, as well as their partitioning behavior in soil and water. The following tables summarize key quantitative data for the selected compounds. It is important to note that direct experimental data for this compound is limited; therefore, values estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, are provided.
Table 1: Comparative Biodegradation Half-Lives of Selected Nitrophenols
| Compound | Biodegradation Half-Life in Water (days) | Biodegradation Half-Life in Soil (days) | Conditions |
| This compound | Weeks to months (EPI Suite™ estimate) | Weeks to months (EPI Suite™ estimate) | Aerobic |
| 2-Nitrophenol | ~12[1] | Not readily available | Aerobic[1] |
| 4-Nitrophenol | 1 - 8[1] | 1 - 3 (aerobic), ~14 (anaerobic) in top-soil[1] | Freshwater[1] |
| 2,4-Dinitrophenol | Slow to biodegrade[2] | <8 - 120[3] | Natural waters[2] |
| 2,6-Dinitrophenol | Resistant to biodegradation | Not readily available | Mixed cultures of phenol-adapted bacteria showed little to no oxygen uptake. |
| Dinoseb | Not readily biodegradable[4] | 5 - 31[5] | Low persistence in soil[5] |
| Dinitrocresol (DNOC) | Does not occur rapidly | Not readily available |
Table 2: Comparative Photodegradation of Selected Nitrophenols
| Compound | Photodegradation Metric | Value | Conditions |
| This compound | Atmospheric OH Reaction Rate Constant (EPI Suite™) | 1.03 x 10⁻¹² cm³/molecule-sec | 25 °C |
| 2-Nitrophenol | Photolysis Frequency | 5.73 x 10⁻⁵ s⁻¹ | Gas phase, excitation energy 70-100 kcal/mol[6] |
| 4-Nitrophenol | Quantum Yield | 0.52 | 254 nm UV light, aqueous solution[7] |
| 2,4-Dinitrophenol | Photolysis | Slow in water | |
| 2,6-Dinitrophenol | Direct Photolysis by Sunlight | May be susceptible (absorbs light >290 nm) | |
| Dinoseb | Photodegradation Half-life in Water | 14 - 18 days[8] | Surface water[8] |
| Dinitrocresol (DNOC) | Atmospheric OH Reaction Rate Constant | 2.1 x 10⁻¹³ cm³/molecule-sec (estimated) |
Table 3: Comparative Soil Sorption Coefficients (Koc) of Selected Nitrophenols
| Compound | Log Koc | Koc (L/kg) | Mobility in Soil |
| This compound | 3.23 (EPI Suite™ estimate) | 1698 | Low to moderate |
| 2-Nitrophenol | 1.12 - 2.42 | 13 - 265[2] | Very high to moderate[2] |
| 4-Nitrophenol | 1.85 | 71 | High |
| 2,4-Dinitrophenol | 1.78 | 60 | High |
| 2,6-Dinitrophenol | 2.67 (estimated) | 470[5] | Moderate[5] |
| Dinoseb | 1.48 (estimated) | 30[5] | High[5] |
| Dinitrocresol (DNOC) | 2.35 - 2.77 | 224 - 589 | Moderate |
Degradation Pathways and Experimental Workflows
Understanding the transformation of these compounds in the environment is crucial for assessing their ultimate fate and the potential formation of toxic byproducts.
Biodegradation Pathways
The biodegradation of nitrophenols can proceed through various microbial pathways, often involving initial reduction of the nitro groups, followed by hydroxylation and ring cleavage.
Experimental Workflow for Biodegradation Assessment
A typical workflow for assessing the biodegradation of nitrophenols in a laboratory setting involves several key steps, from enrichment of microbial cultures to the analysis of degradation products.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the environmental fate of chemical compounds. The following sections outline typical protocols for key experiments.
Biodegradation in Water (OECD 309)
The Organisation for Economic Co-operation and Development (OECD) Guideline 309, "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test," is a standard method for determining the biodegradation rate of organic chemicals in aquatic environments.
Objective: To determine the rate of aerobic biodegradation of a test substance in surface water.
Methodology:
-
Test System: A defined volume of natural surface water (e.g., from a river or lake) is used as the test medium and source of microorganisms. The water is typically filtered to remove large particles.
-
Test Substance: The nitrophenol of interest is added to the test water at a low concentration (typically in the µg/L to mg/L range).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25 °C) with gentle agitation to ensure aerobic conditions.
-
Sampling and Analysis: Samples are taken at regular intervals over a period of up to 60 days. The concentration of the test substance is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance against time. The data are typically fitted to a first-order or other appropriate kinetic model to calculate the degradation half-life.
Photodegradation in Water
The photodegradation of a compound in water is assessed by measuring its rate of disappearance under controlled light conditions.
Objective: To determine the rate of direct photodegradation and the quantum yield of a test substance in water.
Methodology:
-
Test Solution: A solution of the nitrophenol in purified water is prepared at a known concentration.
-
Irradiation: The solution is placed in a quartz cell and irradiated with a light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters) or a specific wavelength of interest. The light intensity is measured using a radiometer.
-
Control: A dark control (the test solution kept in the dark) is run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Aliquots of the solution are withdrawn at different time intervals, and the concentration of the nitrophenol is determined by UV-Vis spectrophotometry or HPLC.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated as the ratio of the number of molecules of the compound that react to the number of photons absorbed. This requires knowledge of the molar absorption coefficient of the compound and the spectral irradiance of the light source.
Soil Sorption: Batch Equilibrium Method (OECD 106)
The OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method," is a standard procedure to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a chemical.[9]
Objective: To determine the extent to which a chemical partitions between soil and water.
Methodology:
-
Soil Selection: A range of well-characterized soils with varying organic carbon content, clay content, and pH are used.
-
Test Solution: A solution of the nitrophenol in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength) is prepared at several concentrations.
-
Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.
-
Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of the nitrophenol in the aqueous phase is measured. The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
Data Analysis: The sorption isotherm is plotted (sorbed concentration vs. equilibrium aqueous concentration). The Freundlich or Langmuir equation is often used to fit the data and determine the sorption coefficient (Kd). The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
Conclusion
The environmental fate and persistence of nitrophenols are highly variable and depend on their specific chemical structure and the environmental conditions. Based on the available data and QSAR estimations, this compound is predicted to be more persistent in the environment compared to some other nitrophenols due to its halogenated and dinitro-substituted structure, which can increase its resistance to microbial degradation. Its estimated higher Koc value also suggests a greater tendency to sorb to soil and sediment, which can reduce its bioavailability but also increase its long-term persistence in the terrestrial environment. In contrast, simpler nitrophenols like 2-nitrophenol and 4-nitrophenol tend to be more mobile and, in some cases, more readily biodegradable. This comparative guide highlights the importance of considering the specific properties of each nitrophenolic compound when assessing its environmental risk. The provided experimental protocols offer a standardized approach for generating further data to fill existing knowledge gaps, particularly for less-studied compounds like this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Screening assessment dinoseb - Canada.ca [canada.ca]
- 5. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]
- 6. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
Benchmarking Synthesis Efficiency: A Comparative Guide to 3,4-Dichloro-2,6-dinitrophenol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis efficiency for 3,4-Dichloro-2,6-dinitrophenol and related nitrophenolic compounds. Due to a lack of specific published data on the synthesis of this compound, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. For comparative benchmarking, detailed experimental protocols and efficiency data for the synthesis of 2,4-Dinitrophenol and Picric Acid are presented.
Comparative Synthesis Data
| Compound | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| This compound (Projected) | 3,4-Dichlorophenol | Conc. H₂SO₄, Conc. HNO₃ | 2-4 hours | 20-100 | 70-85 |
| 2,4-Dinitrophenol | 2,4-Dinitrochlorobenzene | Anhydrous Na₂CO₃, H₂O | 24 hours | Reflux | 90 |
| 2,4-Dinitrophenol | Phenol | Nitric acid, Aqueous-alcoholic medium | Not Specified | Boiling | 80[1] |
| Picric Acid (2,4,6-Trinitrophenol) | Phenol | Conc. H₂SO₄, Conc. HNO₃ | 1.5-2 hours | 100 | Not explicitly stated, but implied to be high. |
| Picric Acid (2,4,6-Trinitrophenol) | Phenol | Conc. HNO₃, DMSO | 4 hours | Boiling water bath | 98.7[2] |
Proposed Synthesis of this compound: An Overview
A probable and effective method for the synthesis of this compound involves the direct nitration of 3,4-Dichlorophenol. This approach is analogous to the well-established synthesis of other nitrophenols, such as picric acid from phenol. The process would likely involve the initial sulfonation of the dichlorophenol followed by nitration.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of benchmark compounds are provided below. These protocols offer a framework for the potential synthesis of this compound.
Synthesis of 2,4-Dinitrophenol from 2,4-Dinitrochlorobenzene[3]
Materials:
-
2,4-Dinitrochlorobenzene (20 g)
-
Anhydrous Sodium Carbonate (21 g)
-
Distilled Water (225 ml)
-
Hydrochloric Acid
Procedure:
-
A mixture of 20 g of 2,4-dinitrochlorobenzene and 21 g of anhydrous sodium carbonate dissolved in 225 ml of distilled water is refluxed.
-
The reflux is continued for 24 hours, or until the oily layer of 2,4-dinitrochlorobenzene disappears and a complete solution is obtained.
-
After cooling, the solution is acidified with hydrochloric acid.
-
The precipitated 2,4-dinitrophenol is collected by filtration, washed with cold water, and dried.
-
This method yields approximately 90% of 2,4-dinitrophenol with a melting point of 114°C.
Synthesis of Picric Acid (2,4,6-Trinitrophenol) from Phenol[4][5]
Materials:
-
Phenol (4 g)
-
Concentrated Sulfuric Acid (5.0 ml)
-
Concentrated Nitric Acid (15 ml)
-
Alcohol-water mixture (2:1) for recrystallization
Procedure:
-
In a 500 ml flask, add 4 g of phenol and 5.0 ml of concentrated sulfuric acid and mix thoroughly. The mixture will become warm due to the exothermic reaction.
-
Heat the flask in a water bath for 30 minutes to complete the formation of phenol sulfonic acid.
-
Cool the flask thoroughly in an ice-water mixture.
-
In a fume cupboard, add 15 ml of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction with the evolution of red nitrous fumes will occur.
-
After the initial reaction subsides, heat the flask in a boiling water bath for 1-2 hours with constant shaking. An initial heavy oily layer will convert to a crystalline mass.
-
Add approximately 50 ml of cold water and chill the mixture in ice-cold water.
-
Collect the product using vacuum filtration on a Buchner funnel, wash thoroughly with cold water until free from acidity, and drain completely.
-
Recrystallize the crude product from an alcohol-water mixture (2:1).
-
Filter the crystalline material and dry it.
References
Safety Operating Guide
Proper Disposal of 3,4-Dichloro-2,6-dinitrophenol: A Guide for Laboratory Professionals
Immediate Safety Notice: 3,4-Dichloro-2,6-dinitrophenol is a hazardous chemical that requires strict disposal protocols. This compound belongs to the dinitrophenol family, which is recognized for its acute toxicity and potential explosive properties, especially when dry.[1][2] Adherence to the following procedures is crucial for the safety of laboratory personnel and environmental protection.
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound waste in a research and development setting.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, wearing the appropriate personal protective equipment is mandatory.
-
Gloves: Use nitrile or Viton gloves. Always inspect them for any signs of damage before use and employ proper removal techniques to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield that is ANSI-approved are required.[1]
-
Protective Clothing: A lab coat must be worn.[1] For spill cleanup, additional protective clothing may be necessary.
-
Handling: All work with this compound should be conducted in a well-ventilated area or under a chemical fume hood.[1] Avoid the creation of dust.[1] It is imperative to wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
II. Laboratory Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is a critical step to ensure safety and regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area must be under the direct control of the laboratory supervisor or principal investigator.
Step 2: Prepare Waste Containers
-
Primary Container: Use a container that is compatible with this compound. The container must have a secure, tight-fitting lid.[3] Do not use metal containers for corrosive waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Liner for Dry Waste: All dry waste of this compound must be disposed of in a container that has a liner.[2]
Step 3: Waste Collection
-
Segregation: Do not mix this compound waste with other waste streams unless it is part of a mixed chemical solution.[2][3]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][5] Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.
-
Storage: Store the waste container in the designated SAA and ensure it is segregated from incompatible materials.
III. Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is necessary to mitigate risks.
Immediate Actions for Any Spill:
-
Alert Personnel: Immediately notify all personnel in the vicinity.[1]
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area.[1]
-
Isolate: Close the laboratory door to contain any potential vapors.[1]
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]
For Trained Personnel Performing Cleanup:
-
To reduce dust and explosion risk, keep the spilled material wet by moistening it with water.[6][7]
-
Use a non-sparking tool to carefully collect the material into a suitable, labeled container for hazardous waste disposal.[6][7]
-
Ventilate the area after the cleanup is complete.[6]
IV. Final Disposal Procedures
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.[1]
-
Container Management: Ensure all waste containers are tightly sealed and properly labeled.[1] Do not overfill containers.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8]
-
Disposal Methods: The U.S. Environmental Protection Agency (EPA) suggests rotary kiln or fluidized bed incineration as effective disposal methods for dinitrophenols, which should be equipped with an acid scrubber to remove nitrogen oxides.[9]
V. Quantitative Data and Regulatory Information
The following table summarizes key quantitative and regulatory data relevant to the disposal of dinitrophenols. While specific data for this compound may vary, the information for the closely related 2,4-Dinitrophenol provides a strong reference.
| Aspect | Requirement / Information | Source |
| EPA Hazardous Waste Code | While not explicitly listed, related compounds like 2,4-Dinitrophenol are listed as P048 under the Resource Conservation and Recovery Act (RCRA). Given its acute toxicity, it should be managed as an acute hazardous waste. | [7] |
| Reportable Quantity (Spill) | For dinitrophenols, the EPA requires spills or environmental releases of 10 pounds or more to be reported. | [1] |
| Aqueous Waste pH | General laboratory aqueous waste destined for drain disposal must have a pH between 5.5 and 10.5. Note: this compound solutions must not be disposed of via the sink. | [10] |
| Satellite Accumulation Area (SAA) Limits | A maximum of 55 gallons of hazardous waste or 1 quart of liquid/1 kilogram of solid acutely toxic waste may be accumulated at a time. | [8] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established safety protocols and regulatory guidelines rather than specific experimental research. The primary cited methods for ultimate disposal are EPA-recommended incineration techniques.[9] For wastewater containing dinitrophenols, treatment methods such as the Fenton reaction, activated carbon treatment, and biological treatments have been suggested; however, these are typically performed at a large scale in treatment facilities, not in a standard research laboratory.[9]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. acs.org [acs.org]
Personal protective equipment for handling 3,4-Dichloro-2,6-dinitrophenol
IMMEDIATE SAFETY NOTICE: 3,4-Dichloro-2,6-dinitrophenol is a hazardous chemical that requires strict adherence to safety protocols. Based on data from structurally similar compounds, it is presumed to be acutely toxic, a skin and eye irritant, and potentially combustible. Researchers, scientists, and drug development professionals must handle this compound with extreme caution in a controlled laboratory environment.
This guide provides crucial procedural information for the safe handling, use, and disposal of this compound, compiled from safety data sheets of analogous compounds.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Viton).[1] | Prevents skin contact, as the compound is likely to be toxic upon absorption. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For situations with a higher risk of exposure, additional protective clothing may be necessary.[1] | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used. | Prevents inhalation of dust or vapors, which are presumed to be toxic. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following workflow outlines the necessary steps from preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
